molecular formula C20H17FN2O4S B15607445 WM-3835

WM-3835

Cat. No.: B15607445
M. Wt: 400.4 g/mol
InChI Key: KVJFJJXCBRSCDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

WM-3835 is a useful research compound. Its molecular formula is C20H17FN2O4S and its molecular weight is 400.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-N'-(3-hydroxyphenyl)sulfonyl-3-methyl-5-phenylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O4S/c1-13-10-15(14-6-3-2-4-7-14)11-18(19(13)21)20(25)22-23-28(26,27)17-9-5-8-16(24)12-17/h2-12,23-24H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJFJJXCBRSCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C(=O)NNS(=O)(=O)C2=CC=CC(=C2)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The HBO1 Inhibitor WM-3835: A Novel Therapeutic Avenue in Osteosarcoma

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Osteosarcoma (OS), the most prevalent primary malignant bone tumor in adolescents and young adults, presents significant therapeutic challenges, particularly in cases of metastatic or recurrent disease.[1][2] Recent research has identified the histone acetyltransferase HBO1 (also known as KAT7 or MYST2) as a novel oncogenic driver in osteosarcoma.[1][3] This has led to the investigation of targeted inhibitors, with WM-3835 emerging as a potent and specific small molecule inhibitor of HBO1.[1][3][4] This document provides a comprehensive overview of the mechanism of action of this compound in osteosarcoma, detailing its effects on cellular signaling, summarizing key preclinical data, and outlining the experimental protocols used to elucidate its activity.

Introduction to HBO1 in Osteosarcoma

Histone acetyltransferases (HATs) are crucial enzymes that regulate gene expression through the acetylation of histone proteins.[1] Dysregulation of histone acetylation is a hallmark of many cancers, including osteosarcoma.[1] Studies have demonstrated that HBO1 mRNA and protein expression are significantly elevated in both osteosarcoma tissues and cell lines compared to normal bone tissue.[1][3] This overexpression of HBO1 is associated with increased tumor cell growth, proliferation, migration, and invasion, highlighting its role as a key oncogenic factor in this disease.[1][3] Further research has identified the zinc finger protein 384 (ZNF384) as a potential transcription factor that drives the elevated expression of HBO1 in osteosarcoma.[1][3]

This compound: A First-in-Class HBO1 Inhibitor

This compound is a potent, specific, and cell-permeable small molecule inhibitor of HBO1.[1][4][5] It directly targets the catalytic activity of HBO1 by binding to its acetyl-CoA binding site.[4] This competitive inhibition prevents the transfer of acetyl groups to histone substrates, leading to a reduction in histone acetylation.

Mechanism of Action in Osteosarcoma

The anti-tumor activity of this compound in osteosarcoma stems from its ability to modulate HBO1-dependent signaling pathways, ultimately leading to cell cycle arrest, apoptosis, and a reduction in metastatic potential.

Inhibition of Histone Acetylation

This compound has been shown to decrease the levels of histone H3 and H4 acetylation in osteosarcoma cells, specifically impacting H4K12ac and H3K14ac.[4] This alteration in the histone code leads to changes in chromatin structure and the regulation of gene expression.

Downregulation of Pro-Oncogenic Gene Expression

A key downstream effect of HBO1 inhibition by this compound is the downregulation of the MYLK-HOXA9 mRNA expression.[4] MYLK (Myosin Light Chain Kinase) and HOXA9 (Homeobox A9) are genes implicated in cell migration, invasion, and proliferation.

Cellular Effects

The molecular changes induced by this compound manifest in several key anti-cancer cellular effects:

  • Inhibition of Cell Proliferation and Viability: this compound significantly suppresses the proliferation and viability of osteosarcoma cells in a dose- and time-dependent manner.[1][4]

  • Induction of Apoptosis: The compound effectively activates the apoptotic cascade in osteosarcoma cells.[1][4]

  • Inhibition of Cell Migration and Invasion: this compound curtails the migratory and invasive capabilities of osteosarcoma cells, which is crucial for preventing metastasis.[4]

The proposed signaling pathway for this compound's mechanism of action in osteosarcoma is depicted in the following diagram:

WM3835_Mechanism_of_Action cluster_upstream Upstream Regulation cluster_target Drug Target & Action cluster_downstream Downstream Effects cluster_cellular Cellular Outcomes ZNF384 ZNF384 HBO1 HBO1 (KAT7/MYST2) ZNF384->HBO1 Upregulates Histones Histones H3/H4 HBO1->Histones Acetylates MYLK_HOXA9 MYLK-HOXA9 mRNA HBO1->MYLK_HOXA9 Upregulates WM3835 This compound WM3835->HBO1 Inhibits Apoptosis Apoptosis WM3835->Apoptosis Induces Acetylation H3K14ac / H4K12ac Histones->Acetylation Leads to Proliferation Cell Proliferation Acetylation->Proliferation Inhibition of Migration Migration / Invasion Acetylation->Migration Inhibition of MYLK_HOXA9->Proliferation Inhibition of MYLK_HOXA9->Migration Inhibition of

Caption: Signaling pathway of this compound in osteosarcoma.

Preclinical Data Summary

The anti-tumor effects of this compound have been demonstrated in both in vitro and in vivo preclinical models of osteosarcoma.

In Vitro Studies
Cell LineAssayConcentration RangeDurationOutcomeReference
pOS-1Cell Viability1-25 µM24-96 hoursConcentration- and time-dependent inhibition of viability.[4]
pOS-1Apoptosis (TUNEL)5 µM72 hoursSignificant increase in TUNEL-positive nuclei.[4]
pOS-1Gene Expression (qRT-PCR)5 µM24 hoursDownregulation of MYLK-HOXA9 mRNA.[4]
pOS-1Histone Acetylation (Western Blot)1-25 µM-Dose-dependent suppression of H4K12ac and H3K14ac.[4]
In Vivo Studies
Animal ModelTumor ModelTreatmentDurationOutcomeReference
SCID MicepOS-1 Xenograft10 mg/kg/day, intraperitoneal injection21 daysPotent inhibition of tumor growth.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Culture

Osteosarcoma cell lines (e.g., pOS-1, MG63, U2OS) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay

The experimental workflow for a typical cell viability assay is as follows:

Cell_Viability_Workflow cluster_setup Experiment Setup cluster_incubation Incubation cluster_assay Assay cluster_readout Data Acquisition A Seed cells in 96-well plates B Incubate for 24 hours A->B C Treat with this compound (various concentrations) B->C D Incubate for 24, 48, 72, 96 hours C->D E Add CCK-8 or MTT reagent D->E F Incubate for 1-4 hours E->F G Measure absorbance at 450 nm F->G

Caption: Workflow for cell viability assay.

  • Cell Seeding: Plate cells in 96-well plates at a density of 3,000-5,000 cells per well.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72, 96 hours).

  • Reagent Addition: Add a cell viability reagent such as Cell Counting Kit-8 (CCK-8) or MTT to each well.

  • Measurement: After a further incubation period as per the manufacturer's instructions, measure the absorbance at the appropriate wavelength using a microplate reader.

Apoptosis Assay (TUNEL)
  • Cell Culture: Grow cells on coverslips in a 24-well plate and treat with this compound (e.g., 5 µM for 72 hours).

  • Fixation: Fix the cells with 4% paraformaldehyde.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100.

  • TUNEL Staining: Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining using a commercial kit to label DNA strand breaks.

  • Counterstaining: Counterstain the nuclei with DAPI.

  • Imaging: Visualize and quantify the percentage of TUNEL-positive cells using fluorescence microscopy.

Western Blotting for Histone Acetylation
  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Antibody Incubation: Incubate the membrane with primary antibodies against specific histone modifications (e.g., anti-H3K14ac, anti-H4K12ac) and total histones (as a loading control) overnight at 4°C.

  • Secondary Antibody: Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study
  • Cell Implantation: Subcutaneously inject pOS-1 cells into the flanks of severe combined immunodeficient (SCID) mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 10 mg/kg/day) or vehicle via intraperitoneal injection.

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: At the end of the study (e.g., 21 days), sacrifice the mice and excise the tumors for further analysis.

Conclusion and Future Directions

This compound represents a promising new therapeutic agent for osteosarcoma by targeting the oncogenic activity of HBO1. Its mechanism of action, centered on the inhibition of histone acetylation and the subsequent downregulation of pro-proliferative and pro-metastatic genes, provides a strong rationale for its further development. Future research should focus on combination therapies, the identification of predictive biomarkers for patient stratification, and the initiation of clinical trials to translate these compelling preclinical findings into benefits for patients with osteosarcoma.

References

WM-3835: A Selective HBO1 Inhibitor for Cancer Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Introduction

WM-3835 is a first-in-class, potent, and cell-permeable small molecule inhibitor of Histone Acetyltransferase Binding to ORC1 (HBO1), also known as KAT7 or MYST2.[1][2] As a key epigenetic modulator, HBO1 plays a crucial role in the regulation of gene transcription, DNA replication, and DNA damage repair. It primarily catalyzes the acetylation of histone H3 at lysine (B10760008) 14 (H3K14ac) and histone H4 at lysines 5 and 12 (H4K5ac and H4K12ac).[1][3] Dysregulation of HBO1 activity has been implicated in the pathogenesis and progression of various malignancies, including castration-resistant prostate cancer (CRPC), osteosarcoma, non-small cell lung cancer (NSCLC), and acute myeloid leukemia (AML).[1][2][4][5] this compound offers a valuable tool for investigating the biological functions of HBO1 and presents a promising therapeutic strategy for cancers dependent on its activity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its use in research settings.

Mechanism of Action

This compound acts as a highly specific inhibitor of HBO1 by directly binding to its acetyl-CoA binding site.[2][6] This competitive inhibition prevents the transfer of acetyl groups from acetyl-CoA to histone substrates, leading to a reduction in histone acetylation levels, particularly H3K14ac, H4K5ac, and H4K12ac.[1][7] The resulting altered epigenetic landscape leads to the downregulation of pro-cancerous genes, cell cycle arrest, and the induction of apoptosis in cancer cells.[1][8]

Mechanism of Action of this compound cluster_0 HBO1 Catalytic Cycle cluster_1 Inhibition by this compound cluster_2 Downstream Effects Acetyl-CoA Acetyl-CoA HBO1 HBO1 Acetyl-CoA->HBO1 Acetylated Histones Acetylated Histones HBO1->Acetylated Histones Histones Histones Histones->Acetylated Histones Reduced Histone Acetylation Reduced Histone Acetylation This compound This compound This compound->HBO1 Competitive Binding Altered Gene Expression Altered Gene Expression Reduced Histone Acetylation->Altered Gene Expression Cell Cycle Arrest Cell Cycle Arrest Altered Gene Expression->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

This compound competitively inhibits HBO1, leading to reduced histone acetylation and downstream anti-cancer effects.

Quantitative Data

The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.

Table 1: In Vitro Efficacy of this compound

Cell LineCancer TypeAssayEndpointValueReference
pPC-1Castration-Resistant Prostate CancerCCK-8IC506.24 ± 0.65 µM[2]
pNSCLC1Non-Small Cell Lung CancerCCK-8IC50~5 µM[9]
pOS-1OsteosarcomaCCK-8Significant viability reduction5 µM[10]
AML cell linesAcute Myeloid LeukemiaProliferation AssayGrowth inhibition1 µM[11]

Table 2: Effect of this compound on Histone Acetylation and Gene Expression

Cell LineTreatmentHistone MarkChangeDownregulated GenesReference
pPC-110 µM, 4hH3K14ac, H4K5ac, H4K12acDecreasedCCR2, MYLK, VEGFR2, OCIAD2[2]
pNSCLC15 µMH3 & H4 acetylationDecreasedCCR2, MYLK, VEGFR2, OCIAD2[9]
pOS-11-25 µMH4K12ac, H3K14acDecreasedMYLK-HOXA9[8]

Table 3: In Vivo Efficacy of this compound

Xenograft ModelCancer TypeDosageAdministrationOutcomeReference
pPC-1Castration-Resistant Prostate Cancer5 mg/kgDaily i.p. injection for 14 daysPotent inhibition of tumor growth[2]
pOS-1Osteosarcoma10 mg/kgDaily i.p. injection for 21 daysPotent inhibition of tumor growth[8]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Cell Viability Assay (CCK-8)

This protocol is for assessing the effect of this compound on cancer cell viability.

CCK-8 Cell Viability Assay Workflow Seed Cells Seed Cells Add this compound Add this compound Seed Cells->Add this compound Incubate Incubate Add this compound->Incubate Add CCK-8 Add CCK-8 Incubate->Add CCK-8 Incubate_2 Incubate_2 Add CCK-8->Incubate_2 Measure Absorbance Measure Absorbance Incubate_2->Measure Absorbance

A streamlined workflow for assessing cell viability after this compound treatment using the CCK-8 assay.

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.[3]

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[1]

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Add 10 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72, 96 hours).[5]

  • Add 10 µL of CCK-8 solution to each well.[1]

  • Incubate the plate for 1-4 hours at 37°C.[1]

  • Measure the absorbance at 450 nm using a microplate reader.[3]

Western Blot for Histone Acetylation

This protocol details the detection of changes in histone acetylation marks following this compound treatment.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels (15% recommended for histones)[12]

  • PVDF or nitrocellulose membrane (0.2 µm pore size recommended)[12]

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-H3K14ac, anti-H4K5ac, anti-H4K12ac, anti-total H3, anti-total H4)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for the appropriate duration (e.g., 10 µM for 4 hours).[2]

  • Lyse the cells and extract total protein.

  • Determine protein concentration using a BCA assay.

  • Prepare protein samples and run on a 15% SDS-PAGE gel.[12]

  • Transfer proteins to a PVDF or nitrocellulose membrane.[12]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[12]

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Wash the membrane and detect the signal using a chemiluminescent substrate.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for analyzing the expression of HBO1 target genes after this compound treatment.

Materials:

  • Cancer cell line of interest

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green PCR Master Mix

  • qRT-PCR instrument

  • Primers for target genes (e.g., CCR2, MYLK, VEGFR2, OCIAD2) and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Treat cells with this compound as desired.

  • Extract total RNA from the cells.

  • Synthesize cDNA from the extracted RNA.

  • Perform qRT-PCR using SYBR Green Master Mix and gene-specific primers.

  • Analyze the data using the 2-ΔΔCt method, normalizing to the housekeeping gene.[13]

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

In Vivo Xenograft Study Workflow Inject Cancer Cells Inject Cancer Cells Tumor Formation Tumor Formation Inject Cancer Cells->Tumor Formation Administer this compound Administer this compound Tumor Formation->Administer this compound Monitor Tumor Growth Monitor Tumor Growth Administer this compound->Monitor Tumor Growth Analyze Tumors Analyze Tumors Monitor Tumor Growth->Analyze Tumors

References

WM-3835: A Technical Guide to its Function in Epigenetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

WM-3835 is a potent and highly specific small molecule inhibitor of the histone acetyltransferase (HAT) HBO1 (Histone acetyltransferase binding to ORC1), also known as KAT7 or MYST2. By directly binding to the acetyl-CoA binding site of HBO1, this compound effectively suppresses its catalytic activity, leading to a reduction in histone acetylation at specific lysine (B10760008) residues. This epigenetic modulation triggers a cascade of downstream events, including the induction of apoptosis and the inhibition of key cellular processes implicated in cancer progression, such as proliferation, migration, and invasion. Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various cancer models, including osteosarcoma and castration-resistant prostate cancer, highlighting its potential as a therapeutic agent. This document provides a comprehensive technical overview of the epigenetic function of this compound, including its mechanism of action, quantitative effects, detailed experimental protocols, and the signaling pathways it modulates.

Core Mechanism of Action: HBO1 Inhibition and Histone Hypoacetylation

This compound exerts its biological effects through the direct and specific inhibition of HBO1, a member of the MYST family of histone acetyltransferases. HBO1 is a critical epigenetic regulator that catalyzes the transfer of acetyl groups from acetyl-CoA to lysine residues on histone tails, primarily targeting H3K14 (Histone H3 at lysine 14), H4K5 (Histone H4 at lysine 5), and H4K12 (Histone H4 at lysine 12).[1][2] This acetylation neutralizes the positive charge of lysine residues, leading to a more relaxed chromatin structure that is generally associated with transcriptional activation.

By competitively binding to the acetyl-CoA pocket of HBO1, this compound prevents the enzyme from utilizing its substrate, resulting in a dose-dependent decrease in the acetylation of its target histone residues.[3][4] This targeted hypoacetylation leads to a more condensed chromatin state, altering gene expression patterns that are crucial for cancer cell survival and proliferation. Notably, this compound does not affect the protein expression levels of HBO1 itself, nor the total levels of histones H3 and H4.[3]

dot

WM3835 This compound HBO1 HBO1 (KAT7/MYST2) Histone Acetyltransferase WM3835->HBO1 Inhibits Histones Histones (H3, H4) HBO1->Histones Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->HBO1 Acetylated_Histones Acetylated Histones (H3K14ac, H4K5ac, H4K12ac) Chromatin_Relaxation Open Chromatin Acetylated_Histones->Chromatin_Relaxation Gene_Transcription Gene Transcription Chromatin_Relaxation->Gene_Transcription

Caption: Mechanism of this compound Action on Histone Acetylation.

Quantitative Effects of this compound

The biological activity of this compound has been quantified in various preclinical models. These data provide essential benchmarks for its potency and efficacy.

ParameterCell Line/ModelValueReference
IC50 (Cell Viability) pPC-1 (primary CRPC)6.24 ± 0.65 µM[1]
In Vitro Concentration for Apoptosis Induction pOS-1 (osteosarcoma)5 µM[3]
In Vitro Concentration for Histone Acetylation Inhibition pPC-1 (primary CRPC)1-25 µM[1]
In Vivo Dosage (Osteosarcoma Xenograft) SCID mice10 mg/kg/day (i.p.)[3]
In Vivo Dosage (CRPC Xenograft) Nude mice5 mg/kg/day (i.p.)[1]

Signaling Pathways Modulated by this compound

The epigenetic modifications induced by this compound translate into significant alterations in downstream signaling pathways that are critical for tumorigenesis.

Downregulation of Pro-Oncogenic Gene Expression

Inhibition of HBO1-mediated histone acetylation by this compound leads to the transcriptional repression of several pro-cancerous genes. In castration-resistant prostate cancer cells, this compound treatment results in the downregulation of:

  • CCR2 (C-C chemokine receptor type 2): Involved in cancer cell migration and metastasis.

  • MYLK (Myosin light chain kinase): Plays a role in cell motility and invasion.

  • VEGFR2 (Vascular endothelial growth factor receptor 2): A key mediator of angiogenesis.

  • OCIAD2 (Ovarian cancer immunoreactive antigen domain containing 2): Implicated in tumor progression.[1][2]

In osteosarcoma cells, this compound has been shown to downregulate the mRNA expression of the MYLK-HOXA9 axis.[3] HOXA9 is a homeobox transcription factor known to be involved in leukemogenesis and has emerging roles in solid tumors.

dot

WM3835 This compound HBO1 HBO1 WM3835->HBO1 Inhibits Histone_Acetylation Reduced Histone Acetylation (H3K14ac, H4K5ac, H4K12ac) HBO1->Histone_Acetylation Reduces Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression CCR2 CCR2 Gene_Expression->CCR2 Downregulates MYLK MYLK Gene_Expression->MYLK Downregulates VEGFR2 VEGFR2 Gene_Expression->VEGFR2 Downregulates OCIAD2 OCIAD2 Gene_Expression->OCIAD2 Downregulates HOXA9 HOXA9 Gene_Expression->HOXA9 Downregulates Cancer_Progression Inhibition of Cancer Progression (Migration, Invasion, Angiogenesis) CCR2->Cancer_Progression MYLK->Cancer_Progression VEGFR2->Cancer_Progression OCIAD2->Cancer_Progression HOXA9->Cancer_Progression

Caption: Downstream Gene Targets of this compound Mediated HBO1 Inhibition.
Induction of Apoptosis

A key consequence of this compound treatment is the activation of the intrinsic apoptotic pathway. In primary CRPC cells, this compound robustly increases the activities of caspase-3 and caspase-9, leading to the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1] This pro-apoptotic effect is a direct result of the altered gene expression landscape caused by histone hypoacetylation.

dot

WM3835 This compound HBO1 HBO1 Inhibition WM3835->HBO1 Gene_Expression Altered Gene Expression HBO1->Gene_Expression Caspase9 Caspase-9 Activation Gene_Expression->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: this compound Induced Apoptotic Pathway.
Involvement in Wnt/β-catenin Signaling

Recent studies have implicated HBO1 in the activation of the Wnt/β-catenin signaling pathway, a critical pathway in development and cancer. HBO1-mediated acetylation of H3K14, H4K8, and H4K12 can upregulate the expression of CTNNB1 (β-catenin).[3][5] By inhibiting HBO1, this compound has the potential to suppress Wnt/β-catenin signaling, thereby contributing to its anti-tumor effects. Further research is needed to fully elucidate the direct impact of this compound on this pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

Cell Viability Assays

4.1.1. CCK-8 Assay

  • Principle: Measures cell viability based on the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases to a colored formazan (B1609692) product.

  • Protocol:

    • Seed cells (e.g., pPC-1) in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells per well and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 0.2 µM to 25 µM) or vehicle control (e.g., 0.1% DMSO) for the desired duration (e.g., 24, 48, 72, 96 hours).

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

4.1.2. LDH Release Assay

  • Principle: Measures cytotoxicity by quantifying the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.

  • Protocol:

    • Culture and treat cells with this compound as described for the CCK-8 assay.

    • Collect the cell culture supernatant.

    • Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength.

    • Calculate the percentage of LDH release relative to a positive control (lysed cells).

4.1.3. EdU Incorporation Assay

  • Principle: Measures cell proliferation by detecting the incorporation of the thymidine (B127349) analog 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) into newly synthesized DNA.

  • Protocol:

    • Plate and treat cells with this compound.

    • Add EdU to the culture medium and incubate for a defined period (e.g., 2-4 hours) to allow for incorporation.

    • Fix and permeabilize the cells.

    • Perform the click chemistry reaction to conjugate a fluorescent azide (B81097) to the incorporated EdU.

    • Counterstain the nuclei with DAPI.

    • Image the cells using fluorescence microscopy and quantify the percentage of EdU-positive cells.

Apoptosis Assays

4.2.1. Caspase Activity Assay

  • Principle: Measures the activity of key executioner caspases (e.g., caspase-3, caspase-9) using a fluorogenic or colorimetric substrate.

  • Protocol:

    • Treat cells with this compound (e.g., 10 µM for 48-72 hours).

    • Lyse the cells to release cellular contents.

    • Incubate the cell lysate with a specific caspase substrate (e.g., DEVD for caspase-3).

    • Measure the fluorescence or absorbance of the cleaved product.

    • Normalize the caspase activity to the total protein concentration of the lysate.

4.2.2. TUNEL Assay

  • Principle: Detects DNA fragmentation, a late-stage marker of apoptosis, by enzymatically labeling the 3'-OH ends of DNA breaks with a fluorescently labeled dUTP.

  • Protocol:

    • Culture cells on coverslips and treat with this compound.

    • Fix and permeabilize the cells.

    • Incubate the cells with the TdT reaction mixture containing TdT enzyme and a labeled dUTP.

    • Wash the cells and counterstain the nuclei with DAPI.

    • Visualize and quantify the percentage of TUNEL-positive cells using fluorescence microscopy.

Western Blotting for Histone Acetylation
  • Principle: Detects and quantifies specific histone modifications using antibodies.

  • Protocol:

    • Histone Extraction:

      • Treat cells with this compound (e.g., 1-25 µM for 4-24 hours).

      • Lyse the cells and isolate the nuclei.

      • Perform acid extraction of histones from the nuclear pellet using 0.2 N HCl or H₂SO₄ overnight at 4°C.

      • Precipitate the histones with trichloroacetic acid (TCA).

      • Wash the histone pellet with acetone (B3395972) and resuspend in water.

    • SDS-PAGE and Transfer:

      • Quantify protein concentration using a BCA assay.

      • Separate 15-20 µg of histone extracts on a 15% SDS-polyacrylamide gel.

      • Transfer the proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small histone proteins).

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

      • Incubate the membrane with primary antibodies against specific acetylated histones (e.g., anti-acetyl-H3K14, anti-acetyl-H4K5, anti-acetyl-H4K12) and total histones (e.g., anti-H3, anti-H4) as loading controls, typically overnight at 4°C.

      • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

      • Quantify band intensities using densitometry software and normalize the acetylated histone signal to the total histone signal.

Chromatin Immunoprecipitation (ChIP) Assay
  • Principle: Identifies the genomic regions associated with a specific protein or histone modification.

  • Protocol:

    • Cross-linking and Chromatin Preparation:

      • Treat cells with this compound or vehicle.

      • Cross-link proteins to DNA with 1% formaldehyde (B43269) for 10 minutes at room temperature, followed by quenching with glycine.

      • Lyse the cells and isolate the nuclei.

      • Sonically shear the chromatin to an average fragment size of 200-800 bp.

    • Immunoprecipitation:

      • Pre-clear the chromatin with protein A/G agarose/magnetic beads.

      • Incubate the chromatin overnight at 4°C with an antibody specific for the histone modification of interest (e.g., anti-acetyl-H3K14ac). Use a non-specific IgG as a negative control.

      • Capture the antibody-chromatin complexes with protein A/G beads.

      • Wash the beads extensively to remove non-specific binding.

    • Elution and Reverse Cross-linking:

      • Elute the chromatin from the beads.

      • Reverse the protein-DNA cross-links by heating at 65°C overnight.

      • Treat with RNase A and Proteinase K to remove RNA and protein.

    • DNA Purification and Analysis:

      • Purify the immunoprecipitated DNA.

      • Analyze the enrichment of specific genomic regions by quantitative PCR (ChIP-qPCR) or perform library preparation for high-throughput sequencing (ChIP-seq).

dot

cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., pPC-1, pOS-1) WM3835_Treatment This compound Treatment (Dose- and Time-course) Cell_Culture->WM3835_Treatment Cell_Viability Cell Viability Assays (CCK-8, LDH, EdU) WM3835_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assays (Caspase, TUNEL) WM3835_Treatment->Apoptosis_Assay Western_Blot Western Blot (Histone Acetylation) WM3835_Treatment->Western_Blot ChIP ChIP (qPCR/Seq) WM3835_Treatment->ChIP Xenograft Xenograft Model (e.g., SCID, Nude Mice) WM3835_Admin This compound Administration (e.g., i.p. injection) Xenograft->WM3835_Admin Tumor_Measurement Tumor Growth Measurement WM3835_Admin->Tumor_Measurement Toxicity_Assessment Toxicity Assessment WM3835_Admin->Toxicity_Assessment

Caption: General Experimental Workflow for this compound Evaluation.

Clinical Development and Future Directions

As of the current literature survey, there are no publicly registered clinical trials specifically investigating this compound. The available data is from preclinical studies, which provide a strong rationale for its further development as an anti-cancer therapeutic.

The role of epigenetic modifiers in overcoming drug resistance is an active area of research. While there is no direct evidence linking this compound to overcoming BRAF inhibitor resistance in melanoma, the general principle of using epigenetic drugs to re-sensitize resistant tumors is a promising strategy.[6] Given that HBO1 is involved in transcriptional regulation, it is plausible that its inhibition could alter the expression of genes that contribute to BRAF inhibitor resistance. Further investigation is warranted to explore the potential of this compound in this context.

Future research should focus on:

  • Identifying the full spectrum of genes and pathways regulated by HBO1 in different cancer types.

  • Investigating the potential of this compound in combination with other targeted therapies and immunotherapies.

  • Conducting formal preclinical toxicology and pharmacokinetic studies to support an Investigational New Drug (IND) application for clinical trials.

Conclusion

This compound is a promising epigenetic drug candidate that functions as a specific inhibitor of the histone acetyltransferase HBO1. By reducing histone acetylation, particularly at H3K14, H4K5, and H4K12, this compound modulates the expression of key genes involved in cancer cell proliferation, survival, migration, and angiogenesis. Its ability to induce apoptosis and inhibit tumor growth in preclinical models of osteosarcoma and castration-resistant prostate cancer underscores its therapeutic potential. The detailed methodologies and pathway analyses presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the epigenetic activity of this compound in the fight against cancer.

References

WM-3835: A Technical Guide to its Impact on Histone H3 and H4 Acetylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the first-in-class HBO1 inhibitor, WM-3835, with a specific focus on its mechanism of action and its quantifiable effects on the acetylation of histone H3 and H4. The information presented herein is intended to support research and development efforts in oncology and related fields.

Core Mechanism of Action

This compound is a potent, cell-permeable, and highly specific inhibitor of the histone acetyltransferase HBO1 (also known as KAT7 or MYST2)[1][2][3][4][5]. Its primary mechanism involves direct binding to the acetyl-CoA binding site of HBO1, thereby preventing the transfer of acetyl groups to its histone substrates[2]. This targeted inhibition leads to a significant reduction in the acetylation of specific lysine (B10760008) residues on histone H3 and H4, without altering the total protein levels of these histones[1][2].

The inhibition of HBO1 by this compound has been shown to hinder the acetylation of histone H3 at lysine 14 (H3K14ac) and histone H4 at multiple sites, including lysine 5 (H4K5ac), lysine 8 (H4K8ac), and lysine 12 (H4K12ac)[1][6][7]. This reduction in histone acetylation is a key factor in the downstream anti-cancer effects of this compound, which include the downregulation of pro-cancerous genes, cell cycle arrest, and the induction of apoptosis[1][8][9].

Quantitative Effects on Histone Acetylation

The following tables summarize the quantitative data on the effect of this compound on histone H3 and H4 acetylation as reported in various studies.

Table 1: Effect of this compound on Histone Acetylation in Castration-Resistant Prostate Cancer (CRPC) Cells

Cell LineConcentrationTreatment DurationAffected Histone MarksOutcomeReference
pPC-1 (primary CRPC)10 μM4 hoursH3K14ac, H4K5ac, H4K12acRobustly decreased acetylation. Total H3 and H4 levels unchanged.[1][6]

Table 2: Effect of this compound on Histone Acetylation in Osteosarcoma (OS) Cells

Cell LineConcentrationTreatment DurationAffected Histone MarksOutcomeReference
pOS-11-25 µMNot SpecifiedH4K12ac, H3K14acDose-dependent suppression of acetylation. Total H3 and H4 levels unchanged.[2]

Table 3: Effect of this compound on Histone Acetylation in B-cell Acute Lymphoblastic Leukemia (B-ALL) Cells

Cell LineConcentrationTreatment DurationAffected Histone MarksOutcomeReference
NALM-6, REHNot SpecifiedNot SpecifiedH3K14ac, H4K8ac, H4K12acRemarkably reduced acetylation levels. H3K23ac and H4K5ac were exceptions.[7]

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway initiated by this compound.

WM3835_Pathway WM3835 This compound HBO1 HBO1 (KAT7/MYST2) WM3835->HBO1 Apoptosis Apoptosis WM3835->Apoptosis Acetylated_Histones Acetylated H3 (K14) Acetylated H4 (K5, K8, K12) HBO1->Acetylated_Histones Acetylation Cellular_Effects Tumor Growth Cell Proliferation Cell Migration HBO1:e->Cellular_Effects:w Inhibition Acetyl_CoA Acetyl-CoA Acetyl_CoA->HBO1 Histones Histone H3/H4 Histones->HBO1 Gene_Expression Pro-Cancerous Gene Expression (e.g., CCR2, MYLK, VEGFR2, OCIAD2) Acetylated_Histones->Gene_Expression Gene_Expression->Cellular_Effects

Caption: Signaling pathway of this compound leading to inhibition of histone acetylation and anti-cancer effects.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on this compound.

Western Blotting for Histone Acetylation

This protocol outlines the steps to assess changes in histone acetylation levels following this compound treatment.

  • Cell Culture and Treatment:

    • Culture the desired cancer cell line (e.g., pPC-1, pOS-1) under standard conditions.

    • Treat cells with varying concentrations of this compound (e.g., 1-25 µM) or a vehicle control (e.g., 0.5% DMSO) for a specified duration (e.g., 4-96 hours).

  • Histone Extraction:

    • Harvest the cells and wash with PBS.

    • Lyse the cells using a suitable lysis buffer containing protease and histone deacetylase (HDAC) inhibitors to preserve histone modifications.

    • Isolate the nuclear fraction and extract histones, often using an acid extraction method.

  • Protein Quantification:

    • Quantify the protein concentration of the histone extracts using a standard protein assay (e.g., Bradford or BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of histone extracts on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for acetylated histone marks (e.g., anti-H3K14ac, anti-H4K5ac, anti-H4K12ac) and total histone H3 and H4 (as loading controls).

    • Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities for the acetylated and total histone proteins.

    • Normalize the acetylated histone signal to the corresponding total histone signal to determine the relative change in acetylation.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for studying the effects of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis of Histone Acetylation cluster_downstream Downstream Functional Assays Cell_Culture 1. Cancer Cell Culture Treatment 2. Treatment with this compound or Vehicle Control Cell_Culture->Treatment Histone_Extraction 3. Histone Extraction Treatment->Histone_Extraction Gene_Expression 6a. Gene Expression Analysis (e.g., qPCR) Treatment->Gene_Expression Cell_Viability 6b. Cell Viability/Apoptosis Assays (e.g., CCK-8, TUNEL) Treatment->Cell_Viability Western_Blot 4. Western Blotting for H3/H4 Acetylation Histone_Extraction->Western_Blot Data_Analysis 5. Densitometry and Quantitative Analysis Western_Blot->Data_Analysis

Caption: A generalized experimental workflow for investigating the effects of this compound on histone acetylation and cellular processes.

References

The Impact of WM-3835 on Leukemia Stem Cell Maintenance: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leukemia stem cells (LSCs) are a critical subpopulation of leukemic cells responsible for tumor initiation, maintenance, and relapse. Their inherent resistance to conventional chemotherapies underscores the urgent need for targeted therapeutic strategies. This document provides a comprehensive technical overview of WM-3835, a novel small molecule inhibitor, and its profound impact on the maintenance of leukemia stem cells. This compound targets the histone acetyltransferase HBO1 (Histone acetyltransferase binding to ORC1, also known as KAT7 or MYST2), a key epigenetic regulator essential for LSC survival and self-renewal. By inhibiting HBO1, this compound disrupts critical signaling pathways, leading to cell cycle arrest, apoptosis, and differentiation of LSCs, thereby presenting a promising avenue for the development of more effective leukemia therapies. This whitepaper will delve into the mechanism of action of this compound, its effects on key signaling pathways, and the experimental evidence supporting its potential as a therapeutic agent.

Introduction: The Role of HBO1 in Leukemia Stem Cell Maintenance

Acute Myeloid Leukemia (AML) and other leukemias are driven by a small population of LSCs that possess self-renewal capabilities.[1] HBO1, a member of the MYST family of histone acetyltransferases, has been identified as a critical dependency for LSCs.[2][3] It primarily catalyzes the acetylation of histone H3 at lysine (B10760008) 14 (H3K14ac), an epigenetic mark that facilitates the expression of key genes required for LSC maintenance, including the HOXA9 and HOXA10 homeobox genes.[1] Elevated expression of these genes is associated with poor prognosis in AML.[2] Furthermore, in B-cell Acute Lymphoblastic Leukemia (B-ALL), HBO1 has been shown to activate the Wnt/β-catenin signaling pathway, a crucial pathway for leukemogenesis.[4][5] The indispensable role of HBO1 in LSC survival makes it a compelling therapeutic target.

This compound: A Potent and Specific HBO1 Inhibitor

This compound is a cell-permeable small molecule developed as a potent and specific inhibitor of HBO1.[2] It functions as a competitive analogue of acetyl-CoA, binding directly to the acetyl-CoA binding site of HBO1, thereby preventing the transfer of acetyl groups to its histone substrates.[1][6] This targeted inhibition of HBO1's enzymatic activity forms the basis of this compound's anti-leukemic effects.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of HBO1-mediated histone acetylation. This leads to a global reduction in H3K14ac levels, as well as decreased acetylation of H4K5 and H4K12.[7][8][9] The loss of these activating histone marks results in the downregulation of HBO1 target genes critical for LSC function.

Impact on Cellular Processes

Treatment of leukemia cells with this compound has been shown to:

  • Reduce Cell Viability: this compound decreases the viability of various AML and B-ALL cell lines in a dose-dependent manner.[2][9]

  • Induce Apoptosis: The compound triggers programmed cell death, as evidenced by increased TUNEL-positive cells and activation of caspases.[6][9]

  • Promote Cell Cycle Arrest: this compound causes an arrest in the G0/G1 phase of the cell cycle, thereby halting proliferation.[2][9]

  • Induce Differentiation: By inhibiting the LSC maintenance program, this compound promotes the differentiation of leukemic blasts.[2]

  • Decrease Clonogenic Potential: The inhibitor significantly reduces the ability of primary human AML cells to form colonies in vitro.[2]

Signaling Pathways Modulated by this compound

This compound exerts its anti-leukemic effects by modulating key signaling pathways essential for LSC maintenance.

The HBO1-HOXA9/10 Axis in AML

In AML, the survival and self-renewal of LSCs are heavily dependent on the expression of HOXA9 and HOXA10. HBO1-mediated H3K14 acetylation at the promoters of these genes maintains their high expression. This compound, by inhibiting HBO1, reduces H3K14ac, leading to the transcriptional repression of HOXA9 and HOXA10, thereby disrupting the LSC maintenance program.

HBO1_HOXA_Pathway cluster_nucleus Nucleus WM3835 This compound HBO1 HBO1 WM3835->HBO1 Inhibits HistoneH3 Histone H3 HBO1->HistoneH3 Acetylation AcetylCoA Acetyl-CoA AcetylCoA->HBO1 Substrate H3K14ac H3K14ac HistoneH3->H3K14ac HOXA9_10 HOXA9/10 Genes H3K14ac->HOXA9_10 Activates Transcription HOXA9_10_mRNA HOXA9/10 mRNA HOXA9_10->HOXA9_10_mRNA Transcription LSC_Maintenance LSC Maintenance (Self-Renewal, Proliferation) HOXA9_10_mRNA->LSC_Maintenance Promotes HBO1_Wnt_Pathway cluster_nucleus Nucleus WM3835 This compound HBO1 HBO1 WM3835->HBO1 Inhibits Histones Histones (H3, H4) HBO1->Histones Acetylation AcetylatedHistones Acetylated Histones (H3K14, H4K8/12) Histones->AcetylatedHistones CTNNB1 CTNNB1 Gene AcetylatedHistones->CTNNB1 Activates Transcription beta_catenin β-catenin CTNNB1->beta_catenin Expression Wnt_Target_Genes Wnt Target Genes beta_catenin->Wnt_Target_Genes Activates Leukemogenesis Leukemogenesis (Proliferation, Survival) Wnt_Target_Genes->Leukemogenesis Promotes Experimental_Workflow cluster_assays Functional and Mechanistic Assays Leukemia_Cells Leukemia Cells (Cell Lines or Primary Samples) Treatment Treatment with this compound (Dose and Time Course) Leukemia_Cells->Treatment Viability Cell Viability Assay (e.g., CCK-8) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Caspase Activity, TUNEL) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., FACS) Treatment->Cell_Cycle Western_Blot Western Blot (Histone Acetylation) Treatment->Western_Blot Gene_Expression Gene Expression Analysis (e.g., qRT-PCR) Treatment->Gene_Expression Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis Gene_Expression->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell Viability Assays with WM-3835

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for assessing the in vitro cell viability of cancer cell lines upon treatment with WM-3835, a potent and specific HBO1 (KAT7 or MYST2) inhibitor. The protocols are intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a first-in-class, cell-permeable inhibitor of histone acetyltransferase HBO1, which plays a crucial role in DNA replication and repair.[1] By binding to the acetyl-CoA binding site of HBO1, this compound has been shown to inhibit the proliferation and viability of various cancer cells, including castration-resistant prostate cancer, osteosarcoma, and non-small cell lung cancer.[1][2] This document outlines the necessary steps to perform common in vitro cell viability assays to determine the cytotoxic and anti-proliferative effects of this compound.

Principle of Cell Viability Assays

Cell viability assays are essential tools for assessing the effects of chemical compounds on cells. The assays described herein are based on colorimetric or luminescent readouts that correlate with the number of viable, metabolically active cells.

  • MTT Assay: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.

  • AlamarBlue™ Assay: This assay uses the redox indicator resazurin, a blue and non-fluorescent compound, which is reduced to the pink and highly fluorescent resorufin (B1680543) by metabolically active cells. The intensity of the resulting color is a measure of cell viability.

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent lyses the cells to release ATP, which in the presence of luciferase and luciferin, generates a luminescent signal proportional to the number of viable cells.

Experimental Protocols

This section provides a detailed methodology for a typical cell viability experiment using this compound. The protocol is generalized for a human cancer cell line, such as the pOS-1 osteosarcoma cell line, in which the effects of this compound have been studied.[2]

Materials and Reagents
  • Human cancer cell line (e.g., pOS-1)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (MedchemExpress)

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Phosphate-buffered saline (PBS, sterile)

  • Trypsin-EDTA

  • 96-well clear flat-bottom cell culture plates

  • Cell viability assay reagent (e.g., MTT, AlamarBlue™, or CellTiter-Glo®)

  • Microplate reader (absorbance or luminescence)

Experimental Procedure
  • Cell Seeding:

    • Culture the selected cancer cell line to 70-80% confluency.

    • Trypsinize and resuspend the cells in a complete culture medium.

    • Determine the cell density using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of treatment, prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations (e.g., 0.2 µM to 25 µM).[1][2] The final DMSO concentration should be kept constant across all wells and should not exceed 0.1% to avoid solvent toxicity.

    • Include vehicle control (medium with the same concentration of DMSO as the treatment wells) and untreated control wells.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium.

    • Incubate the plate for the desired time points (e.g., 24, 48, 72, or 96 hours).[2][3]

  • Cell Viability Measurement:

    • For MTT Assay:

      • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[3]

      • Incubate for 3-4 hours at 37°C.[3]

      • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

      • Measure the absorbance at 490 nm using a microplate reader.[3]

    • For AlamarBlue™ Assay:

      • Add 10 µL of AlamarBlue™ reagent to each well.[3]

      • Incubate for 2-4 hours at 37°C.[3]

      • Measure the fluorescence with excitation at 560 nm and emission at 590 nm.

    • For CellTiter-Glo® Assay:

      • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

      • Add 100 µL of CellTiter-Glo® reagent to each well.

      • Mix on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Measure the luminescence using a luminometer.

Data Analysis
  • Subtract the average absorbance/fluorescence/luminescence of the blank wells (medium only) from all other readings.

  • Express the cell viability as a percentage of the vehicle control:

    • % Viability = (Absorbance_treated / Absorbance_vehicle) * 100

  • Plot the percentage of cell viability against the concentration of this compound.

  • Calculate the IC50 value (the concentration of the drug that inhibits cell growth by 50%) using a suitable software package (e.g., GraphPad Prism).

Data Presentation

The following table summarizes the recommended quantitative parameters for a cell viability assay with this compound.

ParameterRecommended ValueReference
Cell Seeding Density 5,000 - 10,000 cells/wellGeneral Protocol
This compound Concentration Range 1 µM - 25 µM[1][2]
Incubation Time 24, 48, 72, 96 hours[2]
MTT Reagent Concentration 5 mg/mL[3]
MTT Incubation Time 3 - 4 hours[3]
AlamarBlue™ Incubation Time 2 - 4 hours[3]
CellTiter-Glo® Incubation Time 10 minutesManufacturer's Protocol

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Cell Seeding in 96-well Plate cell_culture->cell_seeding drug_prep 3. Prepare this compound Dilutions treatment 4. Treat Cells drug_prep->treatment incubation 5. Incubate (24-96h) treatment->incubation add_reagent 6. Add Viability Reagent incubation->add_reagent incubation_reagent 7. Incubate add_reagent->incubation_reagent read_plate 8. Read Plate incubation_reagent->read_plate data_analysis 9. Calculate % Viability read_plate->data_analysis ic50 10. Determine IC50 data_analysis->ic50

Caption: Experimental workflow for the in vitro cell viability assay with this compound.

Simplified this compound Signaling Pathway

signaling_pathway cluster_drug Drug Action cluster_enzyme Enzyme cluster_histone Histone Acetylation cluster_cellular Cellular Outcome WM3835 This compound HBO1 HBO1 (KAT7) WM3835->HBO1 inhibits H3K14ac Acetylated H3K14 HBO1->H3K14ac acetylates H3K14 Histone H3 (Lysine 14) Proliferation Cell Proliferation H3K14ac->Proliferation promotes Apoptosis Apoptosis H3K14ac->Apoptosis inhibits

References

Application Notes and Protocols: Intraperitoneal Xenograft Model of Melanoma and Therapeutic Evaluation of WM-3835

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive protocol for establishing an intraperitoneal human melanoma xenograft model in mice and the subsequent therapeutic administration of WM-3835, a potent and specific inhibitor of the histone acetyltransferase HBO1 (KAT7). It is important to clarify that this compound is a small molecule inhibitor and not a cell line. Therefore, this protocol first details the establishment of a peritoneal tumor model using a representative human melanoma cell line, followed by the protocol for the intraperitoneal delivery of this compound for therapeutic evaluation.

This compound targets the acetyl-CoA binding site of HBO1, a key enzyme involved in the acetylation of histones H3 and H4.[1][2] Dysregulation of HBO1 is implicated in the progression of various cancers, and its inhibition has been shown to suppress tumor growth.[3][4] This document provides detailed methodologies for in vivo studies, data presentation in tabular format for clarity, and visual diagrams of the relevant signaling pathway and experimental workflow.

Data Presentation

Table 1: Parameters for Intraperitoneal Injection of Human Melanoma Cells
ParameterRecommended ValueNotes
Cell Line A375, SK-MEL-5, or other suitable human melanoma cell lineCell line choice may depend on experimental goals and tumor take-rate.
Mouse Strain Athymic Nude, NOD/SCID, or other immunocompromised miceThe choice of mouse strain is critical for preventing graft rejection.
Cell Preparation Harvest cells at 70-80% confluency. Wash with sterile PBS.Ensure a single-cell suspension to prevent needle clogging.
Cell Viability >95% as determined by Trypan Blue exclusionHigh viability is essential for successful tumor engraftment.
Injection Volume 100 - 200 µLThe volume should be appropriate for the size of the mouse to avoid discomfort.
Cell Concentration 1 x 10⁶ to 2 x 10⁷ cells/mouseThe optimal cell number may need to be determined empirically for the chosen cell line.[5][6]
Injection Site Lower right or left abdominal quadrantAvoid injecting into the cecum or bladder.
Needle Size 27-30 gaugeA smaller gauge needle minimizes tissue trauma.
Table 2: Parameters for Intraperitoneal Administration of this compound
ParameterRecommended ValueNotes
Compound This compoundA potent and specific HBO1 inhibitor.[1]
Vehicle DMSO, PEG300, Tween80, and ddH₂O mixtureA common formulation for in vivo delivery of hydrophobic compounds.[7]
Dosage 10 mg/kg body weightThis dosage has been shown to be effective in inhibiting xenograft growth in mice.[1][8]
Administration Route Intraperitoneal (i.p.) injectionAllows for systemic distribution of the compound.
Frequency DailyDaily administration has been used in studies showing potent tumor inhibition.[1][9]
Treatment Duration 21 days or as per experimental designThe duration of treatment will depend on the tumor growth kinetics and study endpoints.[1][9]
Monitoring Tumor growth (e.g., bioluminescence imaging), body weight, and general healthRegular monitoring is crucial for assessing efficacy and toxicity.

Experimental Protocols

Protocol 1: Establishment of an Intraperitoneal Melanoma Xenograft Model
  • Cell Culture: Culture A375 or another suitable human melanoma cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a 37°C incubator with 5% CO₂.

  • Cell Preparation for Injection:

    • When cells reach 70-80% confluency, aspirate the culture medium and wash the cells with sterile phosphate-buffered saline (PBS).

    • Harvest the cells using trypsin-EDTA and neutralize with complete medium.

    • Centrifuge the cell suspension and resuspend the pellet in sterile PBS or serum-free medium.

    • Determine the cell concentration and viability using a hemocytometer and Trypan Blue staining.

    • Adjust the cell concentration with sterile PBS to the desired injection density (e.g., 5 x 10⁷ cells/mL for a 200 µL injection of 1 x 10⁷ cells). Keep the cell suspension on ice.

  • Animal Preparation and Injection:

    • Use 6-8 week old immunocompromised mice (e.g., athymic nude mice).

    • Gently restrain the mouse and tilt it to a slight head-down position.

    • Wipe the injection site in the lower abdominal quadrant with an alcohol swab.

    • Insert a 27-30 gauge needle at a 10-20 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure no fluid (urine or blood) is drawn, indicating correct needle placement.

    • Slowly inject the cell suspension (100-200 µL).

    • Withdraw the needle and return the mouse to its cage.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for signs of tumor growth, such as abdominal distension and ascites formation.

    • If using a luciferase-expressing cell line, tumor burden can be non-invasively monitored by bioluminescence imaging.

    • Monitor the body weight and general health of the mice.

Protocol 2: Intraperitoneal Administration of this compound
  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in DMSO.

    • For a 10 mg/kg dose in a 20g mouse (0.2 mg), a suitable final injection volume is 100 µL.

    • A suggested vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween80, and 45% ddH₂O.[7] The mixed solution should be prepared fresh for immediate use.[7]

  • Administration:

    • Once tumors are established (e.g., detectable by imaging or palpable), begin treatment.

    • Weigh the mice to calculate the correct injection volume.

    • Administer the prepared this compound solution via intraperitoneal injection as described in Protocol 1, step 3.

    • Administer the vehicle solution to the control group.

  • Efficacy and Toxicity Monitoring:

    • Monitor tumor growth throughout the treatment period using the established methods.

    • Record the body weight of the mice daily or every other day to monitor for signs of toxicity.

    • Observe the mice for any adverse effects.

    • At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., histology, western blotting).

Visualizations

HBO1_Signaling_Pathway cluster_nucleus Nucleus HBO1 HBO1 (KAT7) Histones Histones (H3, H4) HBO1->Histones Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->HBO1 Acetylated_Histones Acetylated Histones (H3K14ac, H4K5/8/12ac) Chromatin Open Chromatin Acetylated_Histones->Chromatin Gene_Transcription Gene Transcription (e.g., Proliferation & Survival Genes) Chromatin->Gene_Transcription Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Apoptosis Apoptosis Cell_Proliferation->Apoptosis Inhibits WM3835 This compound WM3835->HBO1 Inhibits

Caption: HBO1 signaling pathway and inhibition by this compound.

Experimental_Workflow cluster_setup Model Establishment cluster_treatment Therapeutic Intervention cluster_analysis Endpoint Analysis Cell_Culture 1. Melanoma Cell Culture (e.g., A375) Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest IP_Injection 3. Intraperitoneal Injection into Immunocompromised Mice Cell_Harvest->IP_Injection Tumor_Establishment 4. Tumor Growth & Monitoring (e.g., Bioluminescence) IP_Injection->Tumor_Establishment Treatment_Start 5. Randomization & Start of Treatment Tumor_Establishment->Treatment_Start WM3835_Admin 6. Daily I.P. Administration of this compound or Vehicle Treatment_Start->WM3835_Admin Monitoring 7. Monitor Tumor Growth & Animal Health WM3835_Admin->Monitoring Endpoint 8. Study Endpoint Reached Monitoring->Endpoint Data_Collection 9. Collect Tumors & Tissues Endpoint->Data_Collection Analysis 10. Data Analysis (e.g., Tumor Weight, Histology) Data_Collection->Analysis

Caption: Experimental workflow for in vivo evaluation of this compound.

References

Application Notes and Protocols: Preparation of WM-3835 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WM-3835 is a potent and selective inhibitor of lysine (B10760008) acetyltransferase 6A (KAT6A) and KAT7, also known as HBO1.[1][2][3] It functions by competing with acetyl-coenzyme A for the binding site on the enzyme, thereby preventing the acetylation of histones H3 and H4.[3] This inhibition of histone acetylation has been shown to suppress cancer cell proliferation, induce apoptosis, and arrest the cell cycle in various cancer models, including acute myeloid leukemia, prostate cancer, and osteosarcoma.[1][4][5][6][7] These application notes provide a detailed protocol for the preparation of a this compound stock solution in dimethyl sulfoxide (B87167) (DMSO) for use in in vitro and in vivo research settings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.

PropertyValueSource
Chemical Name N'-(4-Fluoro-5-methyl-[1,1'-biphenyl]-3-carbonyl)-3-hydroxybenzenesulfonohydrazide[2]
CAS Number 2229025-70-9[1]
Molecular Formula C₂₀H₁₇FN₂O₄S[1][2]
Molecular Weight 400.42 g/mol [2][3]
Purity ≥98% (HPLC)[2]
Appearance Solid powder[3]
Solubility in DMSO ≥10 mg/mL; up to 40.04 mg/mL (100 mM)[1][2]
Storage Store solid at -20°C. Stock solutions can be stored at -20°C for the long term (months to years) or at 0-4°C for the short term (days to weeks).[3]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions to achieve desired working concentrations for cell-based assays.

Materials:

  • This compound solid powder

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Equilibrate Reagents: Allow the vial of this compound powder and the DMSO to come to room temperature before opening to prevent condensation of moisture.

  • Weigh this compound: Carefully weigh out 1 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.

  • Calculate DMSO Volume: To prepare a 10 mM stock solution from 1 mg of this compound (MW: 400.42 g/mol ), the required volume of DMSO is calculated as follows:

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (L) = 0.001 g / (0.010 mol/L * 400.42 g/mol ) = 0.0002497 L

    • Volume (µL) = 249.7 µL

  • Dissolve the Compound: Add 249.7 µL of DMSO to the tube containing the this compound powder.

  • Ensure Complete Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.

Dilution to Working Concentrations for Cell-Based Assays

For cell-based experiments, the DMSO stock solution must be diluted in cell culture medium to the final desired concentration. It is crucial to keep the final DMSO concentration in the culture medium low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[8]

Example Dilution for a 10 µM Working Concentration:

  • Prepare a 1:10 intermediate dilution of the 10 mM stock solution in cell culture medium (e.g., add 1 µL of 10 mM stock to 999 µL of medium to get a 10 µM solution).

  • Further dilute this intermediate solution as needed to achieve the final desired concentrations for your experiment.

  • Always prepare a vehicle control with the same final concentration of DMSO as used for the this compound treatment groups.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_use Experimental Use weigh Weigh this compound Powder calculate Calculate DMSO Volume dissolve Dissolve in DMSO weigh->dissolve calculate->dissolve vortex Vortex to Homogenize dissolve->vortex store Aliquot and Store at -20°C vortex->store thaw Thaw Aliquot store->thaw dilute Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for preparing and using this compound stock solution.

signaling_pathway cluster_inhibition This compound Action cluster_histone Histone Acetylation cluster_downstream Downstream Effects WM3835 This compound HBO1 HBO1 (KAT7) WM3835->HBO1 Inhibits Histones Histones (H3, H4) HBO1->Histones Acetylates Acetylation Reduced Acetylation (e.g., H3K14ac, H4K8ac, H4K12ac) HBO1->Acetylation Decreased Histone Acetylation Gene_Expression Altered Gene Expression (e.g., ↓ HOXA9, ↓ CTNNB1) Acetylation->Gene_Expression Regulates Wnt Wnt/β-catenin Pathway Gene_Expression->Wnt Modulates Apoptosis Apoptosis Gene_Expression->Apoptosis CellCycle Cell Cycle Arrest Gene_Expression->CellCycle Proliferation ↓ Cell Proliferation Gene_Expression->Proliferation

Caption: this compound mechanism of action and signaling pathway.

Mechanism of Action and In Vitro/In Vivo Activity

This compound is a potent inhibitor of the histone acetyltransferase HBO1 (KAT7).[2][3] By inhibiting HBO1, this compound leads to a reduction in the acetylation of histone H3 at lysine 14 (H3K14ac) and histone H4 at various sites.[2][5] This altered epigenetic landscape results in the downregulation of oncogenic genes such as HOXA9 and those involved in the Wnt/β-catenin signaling pathway.[9][10]

In vitro, this compound has been shown to reduce the viability of various cancer cell lines, including those from acute myeloid leukemia and castration-resistant prostate cancer.[1][5] It induces cell cycle arrest and apoptosis.[1][5] In vivo studies have demonstrated that daily administration of this compound can significantly reduce tumor growth in mouse xenograft models without causing overt toxicity.[3][5]

Summary of In Vitro and In Vivo Data:

ApplicationCell/Animal ModelConcentration/DoseObserved EffectsSource
In Vitro MOLM-13, OCI-AML-3 AML cells1 µMReduced cell viability, decreased colony formation[1]
In Vitro Primary CRPC cells1-25 µMInhibited cell viability, proliferation, and migration; induced apoptosis[4][5]
In Vitro Osteosarcoma (pOS-1) cells1-25 µMInhibited cell viability in a concentration-dependent manner[4]
In Vivo PPC-1 prostate cancer mouse xenograft5 mg/kg per dayReduced tumor volume, weight, and growth rate[1]
In Vivo pOS-1 osteosarcoma xenograft in SCID mice10 mg/kg/dayPotently inhibited xenograft growth[4]
In Vivo B-ALL xenograft in B-NDG mice10 mg/kg daily for 2 weeksInhibited tumor progression[11]

References

WM-3835: A Potent Inducer of Apoptosis in Cancer Cells - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, this document provides detailed application notes and experimental protocols for studying the induction of apoptosis in cancer cells by WM-3835, a first-in-class inhibitor of histone acetyltransferase HBO1.

This compound has emerged as a promising anti-cancer agent, demonstrating potent activity in inducing programmed cell death, or apoptosis, in various cancer models, including osteosarcoma and castration-resistant prostate cancer (CRPC).[1][2][3][4] This document summarizes the key quantitative data on this compound treatment duration for apoptosis induction and provides detailed protocols for relevant experimental assays.

Data Summary: this compound Treatment Duration and Apoptosis Induction

The following table provides a summary of the effective concentrations and treatment durations of this compound for inducing apoptosis in different cancer cell lines.

Cancer Cell LineThis compound ConcentrationTreatment DurationApoptotic Effect
pOS-1 (Osteosarcoma)5 µM72 hoursSignificant increase in TUNEL-positive nuclei, indicating apoptosis.[1]
pPC-1 (Primary CRPC)10 µMAt least 48 hoursSignificant anti-survival effect.[2]
pPC-1 (Primary CRPC)10 µM72 hoursIncreased cell death, which was inhibited by caspase inhibitors.[2]

Mechanism of Action: HBO1 Inhibition Leading to Apoptosis

This compound exerts its pro-apoptotic effects by directly inhibiting the enzymatic activity of HBO1 (also known as KAT7 or MYST2), a histone acetyltransferase.[1] Inhibition of HBO1 leads to a reduction in histone H3 and H4 acetylation, which in turn downregulates the expression of several pro-cancerous genes.[2][4] This disruption of essential cellular processes ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of caspases.[2][3]

Signaling Pathway of this compound-Induced Apoptosis

WM3835_Apoptosis_Pathway cluster_0 WM3835 This compound HBO1 HBO1 (KAT7/MYST2) WM3835->HBO1 Inhibition Acetylation Reduced Acetylation Histones Histone H3/H4 HBO1->Histones Acetylation Gene_Expression Downregulation of Pro-Cancerous Genes Acetylation->Gene_Expression Caspase Caspase Activation Gene_Expression->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

This section provides detailed protocols for key experiments to assess this compound-induced apoptosis in cancer cells.

Cell Culture and this compound Treatment
  • Cell Seeding: Seed cancer cells (e.g., pOS-1, pPC-1) in appropriate culture vessels (e.g., 6-well plates, T25 flasks) at a density that allows for logarithmic growth during the experiment.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM).

  • Incubation: Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of DMSO).

  • Time Course: Incubate the cells for various durations (e.g., 24, 48, 72, 96 hours) to determine the time-dependent effects of this compound on apoptosis.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting: After the desired treatment duration, collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

  • Washing: Wash the collected cells twice with ice-cold Phosphate-Buffered Saline (PBS). Centrifuge at approximately 300 x g for 5 minutes between washes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Experimental Workflow for Apoptosis Detection

Apoptosis_Workflow Start Seed Cancer Cells Treatment Treat with this compound (and Vehicle Control) Start->Treatment Incubation Incubate for Desired Time Points Treatment->Incubation Harvest Harvest Cells (Floating and Adherent) Incubation->Harvest Wash Wash with PBS Harvest->Wash Stain Stain with Annexin V/PI Wash->Stain Analysis Analyze by Flow Cytometry Stain->Analysis

Caption: General experimental workflow for assessing apoptosis.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Cell Preparation: Grow and treat cells on glass coverslips or chamber slides.

  • Fixation: After treatment, fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize them with a solution of 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.

  • TUNEL Reaction: Wash the cells again with PBS and then incubate them with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) according to the manufacturer's protocol, typically for 60 minutes at 37°C in a humidified chamber.

  • Washing: Wash the cells with PBS to remove unincorporated nucleotides.

  • Counterstaining (Optional): Counterstain the nuclei with a DNA dye such as DAPI.

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence.

Caspase Activity Assays and Western Blotting

To confirm the involvement of caspases, their activity can be measured using colorimetric or fluorometric assays, or the cleavage of caspase substrates (like PARP) and the activation of caspases (like caspase-3) can be assessed by Western blotting.

  • Cell Lysis: After this compound treatment, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

By following these protocols, researchers can effectively investigate the time- and dose-dependent induction of apoptosis by this compound in various cancer cell lines, contributing to a better understanding of its therapeutic potential.

References

Application Notes and Protocols: Utilizing WM-3835 in a Castration-Resistant Prostate Cancer Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Castration-resistant prostate cancer (CRPC) presents a significant clinical challenge due to its resistance to androgen deprivation therapy. The development of novel therapeutic agents targeting alternative pathways is crucial. WM-3835, a first-in-class, cell-permeable, and potent inhibitor of histone acetyltransferase HBO1 (KAT7 or MYST2), has emerged as a promising therapeutic agent against CRPC.[1][2] HBO1 is often overexpressed in CRPC tissues and cells, and its inhibition has been shown to robustly inhibit tumor growth.[1] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in a CRPC xenograft model, based on preclinical findings.

Mechanism of Action

This compound directly binds to the acetyl-CoA binding site of HBO1, inhibiting its histone acetyltransferase activity.[3] This leads to a reduction in the acetylation of histone H3 at lysine (B10760008) 14 (H3K14ac) and histone H4 at lysines 5 and 12 (H4K5ac and H4K12ac).[1] The inhibition of HBO1 and subsequent histone hypoacetylation results in the downregulation of several pro-cancerous genes, including CCR2, MYLK, VEGFR2, and OCIAD2.[1][2] Ultimately, this cascade of events leads to the inhibition of cell viability, proliferation, and migration, and the induction of apoptosis in CRPC cells.[1]

WM3835 This compound HBO1 HBO1 (KAT7/MYST2) WM3835->HBO1 Inhibits Apoptosis Apoptosis WM3835->Apoptosis Induces AcetylatedHistones Acetylated Histones (H3K14ac, H4K5ac, H4K12ac) HBO1->AcetylatedHistones Promotes Acetylation HBO1->Apoptosis Inhibits AcetylCoA Acetyl-CoA AcetylCoA->HBO1 Histones Histones (H3, H4) Histones->AcetylatedHistones Transcription Gene Transcription AcetylatedHistones->Transcription Activates ProCancerousGenes Pro-Cancerous Genes (CCR2, MYLK, VEGFR2, OCIAD2) TumorGrowth Tumor Growth, Proliferation, Migration ProCancerousGenes->TumorGrowth Promotes Transcription->ProCancerousGenes

This compound Mechanism of Action in CRPC.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound in CRPC models.

Table 1: In Vitro Efficacy of this compound on pPC-1 CRPC Cells

ParameterConcentration (µM)ResultReference
Cell Viability (CCK-8)1 - 25Significant dose-dependent reduction[1]
Apoptosis (Caspase Activity)10Robust increase in Caspase-3 and -9 activity[1]
Histone Acetylation10Robust decrease in H3K14ac, H4K5ac, and H4K12ac[1]

Table 2: In Vivo Efficacy of this compound in pPC-1 Xenograft Model

ParameterTreatmentResultReference
Tumor GrowthThis compound (10 mg/kg/day, i.p.)Potent inhibition of xenograft growth[1]
Histone Acetylation in TumorsThis compoundRemarkably decreased H3-H4 histone acetylation[1]
Pro-Cancerous Gene Expression in TumorsThis compoundDecreased expression of CCR2, MYLK, VEGFR2, OCIAD2[1][2]
Apoptosis Markers in TumorsThis compoundIncreased levels of cleaved-caspase-3 and cleaved-PARP[1]
ToxicityThis compound (10 mg/kg/day, i.p.)No apparent toxicities detected in mice[1]

Experimental Protocols

Cell Culture of Primary CRPC Cells (pPC-1)
  • Cell Line: Primary human prostate cancer cells derived from a CRPC patient (pPC-1).

  • Culture Medium: Complete medium (specific formulation to be optimized based on cell line requirements, but typically RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency.

In Vitro Drug Treatment and Analysis
  • This compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute in culture medium to achieve final desired concentrations (e.g., 1-25 µM).

  • Cell Viability Assay (CCK-8):

    • Seed pPC-1 cells in 96-well plates.

    • After cell attachment, treat with varying concentrations of this compound for specified durations (e.g., 24-96 hours).

    • Add CCK-8 solution to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength to determine cell viability.

  • Apoptosis Assay (Caspase Activity):

    • Treat pPC-1 cells with this compound (e.g., 10 µM).

    • Lyse the cells and measure caspase-3 and caspase-9 activity using commercially available colorimetric or fluorometric assay kits.

  • Western Blot Analysis:

    • Treat cells with this compound (e.g., 10 µM for 4 hours).

    • Lyse cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against H3K14ac, H4K5ac, H4K12ac, total H3, total H4, cleaved-caspase-3, cleaved-PARP, and a loading control (e.g., β-actin).

    • Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.

CRPC Xenograft Model and In Vivo Studies
  • Animal Model: Nude mice (or other immunocompromised strains).

  • Xenograft Establishment:

    • Subcutaneously inject pPC-1 cells (e.g., 2 x 10^6 cells in a mixture of medium and Matrigel) into the flanks of the mice.

    • Monitor tumor growth regularly by measuring tumor dimensions with calipers.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Drug Administration:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into control and treatment groups.

    • Administer this compound daily via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.

    • The control group should receive vehicle control (the solvent used to dissolve this compound).

  • Efficacy Evaluation:

    • Monitor tumor volume and body weight of the mice regularly throughout the treatment period (e.g., for 21 days).

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumor tissues can be homogenized for Western blot analysis (as described above) or processed for immunohistochemistry to assess protein expression and histone modifications.

cluster_0 In Vitro Studies cluster_1 In Vivo Studies pPC1_culture Culture pPC-1 Cells Treatment_vitro Treat with this compound pPC1_culture->Treatment_vitro Viability Cell Viability Assay (CCK-8) Treatment_vitro->Viability Apoptosis_vitro Apoptosis Assay (Caspase Activity) Treatment_vitro->Apoptosis_vitro Western_vitro Western Blot (Histone Acetylation, Apoptosis Markers) Treatment_vitro->Western_vitro Xenograft Establish pPC-1 Xenografts in Nude Mice Randomization Randomize Mice Xenograft->Randomization Treatment_vivo Daily i.p. Injection (this compound or Vehicle) Randomization->Treatment_vivo Monitoring Monitor Tumor Volume & Body Weight Treatment_vivo->Monitoring Harvest Harvest Tumors Monitoring->Harvest Analysis_vivo Tumor Analysis (Western Blot, IHC) Harvest->Analysis_vivo

Experimental Workflow for Evaluating this compound.

Conclusion

This compound demonstrates significant preclinical efficacy against castration-resistant prostate cancer by inhibiting the HBO1 enzyme, leading to reduced cell proliferation and increased apoptosis. The protocols outlined in these application notes provide a framework for researchers to investigate the therapeutic potential of this compound and similar HBO1 inhibitors in CRPC xenograft models. These studies are crucial for the continued development of novel and effective treatments for advanced prostate cancer.

References

Application Notes and Protocols for WM-3835 Administration in Acute Myeloid Leukemia (AML) Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WM-3835 is a potent and specific small molecule inhibitor of the histone acetyltransferase HBO1 (Histone acetyltransferase binding to ORC1), also known as KAT7 or MYST2. In the context of acute myeloid leukemia (AML), HBO1 has been identified as a critical regulator for the maintenance of leukemia stem cells (LSCs)[1]. Inhibition of HBO1 by this compound disrupts the acetylation of histone H3 at lysine (B10760008) 14 (H3K14ac), a key epigenetic mark for active gene expression. This leads to the downregulation of crucial leukemia-associated genes, such as HOXA9, resulting in decreased cell viability, induction of apoptosis, and cell cycle arrest in AML cell lines[2][3]. These application notes provide detailed protocols for evaluating the efficacy of this compound in AML cell lines.

Mechanism of Action

This compound acts as a competitive inhibitor of acetyl-CoA, binding directly to the acetyl-CoA binding site of HBO1[1][4]. This inhibition prevents the transfer of acetyl groups to histone H3 at lysine 14, a modification essential for maintaining the expression of genes critical for LSC function and AML progression[1]. The reduction in H3K14ac leads to a more condensed chromatin state at specific gene loci, repressing transcription of key oncogenes.

WM3835 This compound HBO1 HBO1 (KAT7) WM3835->HBO1 Inhibits H3K14ac H3K14ac HBO1->H3K14ac Promotes AcetylCoA Acetyl-CoA AcetylCoA->HBO1 H3K14 Histone H3 (Lys14) Gene_Expression Leukemogenic Gene Expression (e.g., HOXA9) H3K14ac->Gene_Expression Activates AML_Progression AML Cell Proliferation & Survival Gene_Expression->AML_Progression Drives

Figure 1: Simplified signaling pathway of this compound action in AML cells.

Data Presentation

Table 1: In Vitro Efficacy of this compound on AML Cell Line Viability
Cell LineGenetic Profile (selected)Assay TypeIncubation Time (h)IC50 (µM)Reference
MOLM-13FLT3-ITDProliferation Assay72~1[2]
MV4-11FLT3-ITDProliferation Assay72Not specified[5]
OCI-AML3DNMT3A R882H, NPM1cProliferation Assay72Not specified[6]
HL-60NRAS Q61L, MYC amplificationProliferation Assay72Not specified[7]
KG-1TP53 mutationProliferation Assay72Not specified[8]

Note: Specific IC50 values for this compound across a wide range of AML cell lines are not extensively published in a single source. The indicated value for MOLM-13 is an approximation based on graphical data. Researchers should determine IC50 values empirically for their cell lines of interest.

Table 2: Effect of this compound on Apoptosis and Cell Cycle in AML Cell Lines
Cell LineThis compound Conc. (µM)Incubation Time (h)Parameter MeasuredObserved EffectReference
MOLM-13148Cell CycleG0/G1 arrest[2]
MOLM-13Not specifiedNot specifiedApoptosisIncreased Annexin V positivity[5]
Various AMLNot specifiedNot specifiedApoptosisInduction of apoptosis[3]

Experimental Protocols

cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays Start AML Cell Culture Treat Treat with this compound (Dose-Response & Time-Course) Start->Treat Viability Cell Viability (MTT Assay) Treat->Viability Apoptosis Apoptosis (Annexin V/PI Staining) Treat->Apoptosis CellCycle Cell Cycle (PI Staining) Treat->CellCycle Western Western Blot (H3K14ac) Treat->Western

Figure 2: General experimental workflow for evaluating this compound in AML cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the dose-dependent effect of this compound on the viability of AML cell lines.

Materials:

  • AML cell lines (e.g., MOLM-13, MV4-11, OCI-AML3, HL-60)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic cells following this compound treatment.

Materials:

  • Treated and control AML cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1-5 x 10⁵ cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle distribution.

Materials:

  • Treated and control AML cells

  • Cold 70% ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest approximately 1 x 10⁶ cells and wash with PBS. Resuspend the pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells at 1000 x g for 5 minutes, discard the ethanol, and wash the cell pellet with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot for H3K14ac

This protocol is to confirm the on-target effect of this compound by measuring the levels of H3K14 acetylation.

Materials:

  • Treated and control AML cells

  • RIPA buffer with protease and phosphatase inhibitors

  • Laemmli sample buffer

  • SDS-PAGE gels (15% acrylamide (B121943) recommended for histones)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetyl-Histone H3 (Lys14) and anti-Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse treated and control cells in RIPA buffer on ice.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an ECL detection reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize the H3K14ac signal to the total Histone H3 signal.

Conclusion

This compound represents a promising therapeutic agent for AML by targeting the epigenetic regulator HBO1. The protocols outlined above provide a framework for the preclinical evaluation of this compound in AML cell lines, enabling researchers to quantify its effects on cell viability, apoptosis, cell cycle progression, and its direct molecular target. Consistent and rigorous application of these methods will be crucial in further elucidating the therapeutic potential of HBO1 inhibition in AML.

References

Troubleshooting & Optimization

WM-3835 Technical Support Center: Troubleshooting Solubility and Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of WM-3835, a potent and selective inhibitor of lysine (B10760008) acetyltransferases KAT6A and KAT7 (HBO1). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning its solubility in aqueous solutions, alongside detailed experimental protocols and pathway visualizations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am having trouble dissolving this compound in my aqueous cell culture medium. What am I doing wrong?

A1: this compound is practically insoluble in water.[1] Direct addition of the solid compound to aqueous-based media will result in poor dissolution and inaccurate concentrations in your experiments. It is crucial to first prepare a concentrated stock solution in an appropriate organic solvent.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most widely recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is soluble in DMSO at concentrations of ≥10 mg/mL up to 250 mg/mL.[2][3][4] Ethanol can also be used, but the solubility is lower (sparingly soluble at 1-10 mg/mL to 50 mM).[2] For optimal results, use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[1]

Q3: My this compound stock solution in DMSO appears cloudy or has precipitates. What should I do?

A3: If you observe cloudiness or precipitation in your DMSO stock solution, it may be due to the quality of the DMSO or the concentration exceeding its solubility limit under your storage conditions. Gentle warming and sonication can aid in dissolution.[4] It is recommended to use freshly opened, high-purity DMSO.[1] If the issue persists, consider preparing a fresh stock solution at a slightly lower concentration.

Q4: I've prepared a clear stock solution in DMSO, but when I dilute it into my aqueous cell culture medium, a precipitate forms. How can I prevent this?

A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity. However, a very low final DMSO concentration might not be sufficient to keep this compound in solution.

  • Working Solution Preparation: Instead of directly diluting the high-concentration DMSO stock into the final volume of your medium, prepare an intermediate working solution. This can be done by a stepwise dilution.

  • Use of Surfactants or Co-solvents: For in vivo studies and some in vitro applications, formulations including co-solvents like PEG300 and surfactants like Tween-80 are used to improve solubility and stability in aqueous environments.[1][3][4]

  • Immediate Use: Prepare the final working solution immediately before adding it to your cells.[1] Over time, the compound may precipitate out of the aqueous solution.

  • Proper Mixing: When adding the stock or intermediate solution to the medium, ensure rapid and thorough mixing to facilitate dispersion and dissolution.

Q5: What are the recommended storage conditions for this compound powder and stock solutions?

A5: The solid form of this compound is stable for at least four years when stored at -20°C.[2] Stock solutions in DMSO should be stored at -20°C or -80°C and are typically stable for at least one year.[3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Quantitative Data Summary

For ease of reference, the following tables summarize the key quantitative data for this compound.

Chemical and Physical Properties
CAS Number 2229025-70-9[2]
Molecular Formula C₂₀H₁₇FN₂O₄S[2]
Molecular Weight 400.4 g/mol [2]
Purity ≥95% to ≥98%[2]
Formulation Solid[2]
Solubility Data
DMSO ≥10 mg/mL to 250 mg/mL[2][3][4]
Ethanol Sparingly soluble (1-10 mg/mL) to 50 mM[2]
Water Insoluble[1]
Biological Activity
Target KAT6A (IC₅₀ = 17 nM), KAT7 (HBO1) (IC₅₀ = 30 nM)[2]
Cellular Effects Reduces viability of cancer cells, induces apoptosis and cell cycle arrest at sub-G1 or G1-S phase.[2][5][6]
In Vitro Concentration Effective concentrations range from 1 µM to 25 µM in various cancer cell lines.[3][5]
In Vivo Dosage 5 mg/kg/day to 10 mg/kg/day has been shown to reduce tumor volume in mouse xenograft models.[2][3]

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Assays

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution, you will need 4.004 mg of this compound (based on a molecular weight of 400.4 g/mol ).

  • Add the appropriate volume of sterile DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Preparation of Working Solution for Cell Culture Experiments

Objective: To prepare a final concentration of 10 µM this compound in cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, complete cell culture medium

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilute the stock solution 1:1000 in your pre-warmed complete cell culture medium to achieve the final concentration of 10 µM. For example, add 10 µL of the 10 mM stock solution to 10 mL of medium.

  • Mix the solution thoroughly by gentle inversion or pipetting immediately after adding the stock solution.

  • Add the final working solution to your cells immediately. The final DMSO concentration in this example is 0.1%.

Formulation for In Vivo Animal Studies

Objective: To prepare a 2.08 mg/mL formulation of this compound for intraperitoneal injection.[3]

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 100 µL of the 20.8 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Mix the final solution thoroughly before administration. This formulation should be prepared fresh for each use.

Visualizations

This compound Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_application Application cluster_analysis Analysis A This compound Powder B DMSO Stock (e.g., 10 mM) A->B Dissolve C Aqueous Working Solution (e.g., 10 µM in Media) B->C Dilute D In Vitro (Cell Culture) C->D E In Vivo (Animal Model) C->E Formulation (e.g., with PEG300/Tween-80) F Cell Viability/ Apoptosis Assays D->F G Western Blot (Histone Acetylation) D->G H qPCR/RNA-seq (Gene Expression) D->H I Tumor Growth Measurement E->I

Caption: Workflow for this compound from preparation to analysis.

This compound Signaling Pathway

signaling_pathway cluster_drug Inhibitor cluster_enzyme Enzyme cluster_histone Histone Substrates cluster_downstream Downstream Effects WM3835 This compound HBO1 HBO1 (KAT7) WM3835->HBO1 Inhibits Acetylation H3K14ac, H4K5ac, H4K12ac HBO1->Acetylation Promotes Acetylation Histones Histone H3 & H4 Gene_Expression Altered Gene Expression (e.g., HOXA7, MYLK, CCR2) Acetylation->Gene_Expression Regulates Cellular_Response ↓ Proliferation ↑ Apoptosis Cell Cycle Arrest Gene_Expression->Cellular_Response Leads to

Caption: Simplified signaling pathway of this compound action.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of WM-3835 In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of WM-3835 in vivo.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound reported to be low?

A1: The poor in vivo oral exposure of this compound is primarily attributed to high first-pass metabolism.[1] In vitro studies using human and mouse liver microsomes have shown that this compound undergoes rapid clearance.[1] The inclusion of cofactors for both Phase I (NADPH) and Phase II (UDPGA) metabolism resulted in an increased clearance rate, suggesting that glucuronidation plays a significant role in its metabolic breakdown.[1] Following oral administration in mice, a likely glucuronide conjugate of this compound was detected in plasma samples, consistent with the in vitro metabolism data.[1]

Q2: What are the known solubility characteristics of this compound?

Q3: Has any in vivo oral formulation for this compound been reported?

A3: Yes, one study reported using a formulation of 20% PEG400/10% solutol for oral administration in mice.[1] However, even with this formulation, the resulting free drug concentration in plasma was very low, deemed insufficient to exert the desired biological effect.[1]

Q4: What general strategies can be employed to improve the oral bioavailability of a compound like this compound?

A4: Several strategies can be explored to enhance the oral bioavailability of drugs with challenges like poor solubility or high first-pass metabolism. These include:

  • Formulation Design: Utilizing advanced drug delivery systems such as lipid-based formulations (e.g., liposomes, self-emulsifying drug delivery systems - SEDDS), nanocarriers, or solid dispersions can improve solubility and protect the drug from degradation.[3][4][5][6]

  • Use of Absorption Enhancers: Co-administration with agents that can enhance membrane permeation.[3][4]

  • Inhibition of Metabolism: Co-administration with inhibitors of the metabolic enzymes responsible for the drug's degradation (e.g., inhibitors of specific cytochrome P450 enzymes or UGTs).[4]

  • Prodrug Approach: Modifying the chemical structure of the drug to create a prodrug with improved absorption and metabolic stability, which then converts to the active drug in the body.[7]

Troubleshooting Guide: Improving this compound Oral Bioavailability

If you are experiencing poor in vivo efficacy with orally administered this compound, the following troubleshooting guide provides a systematic approach to identify and overcome the bioavailability limitations.

Step 1: Comprehensive Physicochemical Characterization

Before developing a formulation, it is crucial to understand the physicochemical properties of this compound.

  • Aqueous Solubility: Determine the solubility of this compound across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.

  • Permeability: Assess the permeability of this compound using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays like Caco-2 monolayers. This will help classify the compound according to the Biopharmaceutics Classification System (BCS) and guide formulation strategy.

Step 2: Formulation Development and Optimization

Based on the physicochemical properties, select an appropriate formulation strategy.

  • For Poor Aqueous Solubility:

    • Lipid-Based Formulations: Systems like SEDDS or nanoemulsions can enhance the solubility and absorption of lipophilic drugs.

    • Nanosuspensions: Reducing the particle size to the nanometer range can increase the surface area for dissolution.

    • Solid Dispersions: Dispersing the drug in a polymer matrix at the molecular level can improve its dissolution rate.

  • For High First-Pass Metabolism:

    • Lipid-Based Formulations: These can promote lymphatic transport, which partially bypasses the liver, thereby reducing first-pass metabolism.

    • Metabolism Inhibitors: Consider co-dosing with a known inhibitor of glucuronidation if ethically and experimentally permissible. However, this can complicate the interpretation of efficacy studies.

Step 3: In Vivo Pharmacokinetic Evaluation

Once a promising formulation is developed, a comparative pharmacokinetic (PK) study in an animal model (e.g., mice or rats) is essential.

  • Study Design: A typical study would involve administering at least two formulations (e.g., a simple aqueous suspension and the optimized formulation) and a parallel group receiving an intravenous (IV) dose to determine the absolute bioavailability.

  • Data Collection: Collect blood samples at various time points post-dosing and analyze the plasma concentrations of this compound.

  • PK Parameter Calculation: Key parameters to compare include maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and oral bioavailability (F%).

Quantitative Data Summary

ParameterValueSource
Molecular Weight400.4 g/mol [2]
Solubility
DMSO≥10 mg/mL[2]
Ethanol (B145695)1-10 mg/mL (sparingly soluble)[2]
In Vivo Oral Dosing (Mouse)
Dose100 mg/kg, twice daily[1]
Formulation20% PEG400 / 10% Solutol[1]
Total Plasma Concentration (4h post 3rd dose)1,860 nM[1]
Free Plasma Concentration (4h post 3rd dose)2.6 nM[1]
Mouse Plasma Protein Binding (fraction unbound)0.0014[1]

Detailed Experimental Protocol: Comparative Oral Bioavailability Study in Mice

Objective: To compare the oral bioavailability of this compound from a standard suspension versus a self-emulsifying drug delivery system (SEDDS) formulation.

Materials:

  • This compound

  • Vehicle for suspension (e.g., 0.5% methylcellulose (B11928114) in water)

  • Components for SEDDS formulation (e.g., Labrasol®, Capryol® 90, Transcutol® HP)

  • Male BALB/c mice (8-10 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Formulation Preparation:

    • Suspension: Prepare a homogenous suspension of this compound in 0.5% methylcellulose at the desired concentration (e.g., 10 mg/mL).

    • SEDDS: Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant. Dissolve this compound in the SEDDS vehicle to the same concentration as the suspension.

  • Animal Dosing:

    • Fast the mice overnight (with access to water) before dosing.

    • Divide the mice into two groups (n=4-6 per group).

    • Administer a single oral dose of either the this compound suspension or the SEDDS formulation via oral gavage at a dose of 50 mg/kg.

  • Blood Sampling:

    • Collect sparse blood samples (e.g., via tail vein or saphenous vein) at pre-determined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Collect approximately 50 µL of blood into heparinized tubes at each time point.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the mean plasma concentration at each time point for each formulation group.

    • Determine the key pharmacokinetic parameters (Cmax, Tmax, AUC) for each group using appropriate software.

    • Statistically compare the parameters between the two groups to assess if the SEDDS formulation significantly improved the oral bioavailability of this compound.

Visualizations

cluster_GI Gastrointestinal Tract cluster_Enterocyte Enterocyte cluster_Liver Liver (First-Pass Metabolism) Oral this compound Oral this compound Dissolved this compound Dissolved this compound Oral this compound->Dissolved this compound Dissolution Absorbed this compound Absorbed this compound Dissolved this compound->Absorbed this compound Permeation Metabolism High Glucuronidation Absorbed this compound->Metabolism Systemic Circulation Systemic Circulation Metabolism->Systemic Circulation Low Bioavailability start Poor In Vivo Efficacy (Oral Dosing) char Step 1: Physicochemical Characterization (Solubility, Permeability) start->char formulation Step 2: Formulation Development (e.g., SEDDS, Nanosuspension) char->formulation pk_study Step 3: In Vivo Pharmacokinetic Study formulation->pk_study compare Compare PK Parameters (AUC, Cmax, F%) pk_study->compare improved Bioavailability Improved compare->improved Yes reiterate Re-evaluate Formulation Strategy compare->reiterate No reiterate->formulation bcs Determine Physicochemical Properties (Aqueous Solubility, Permeability) low_sol Low Solubility bcs->low_sol Identified high_met High Metabolism bcs->high_met Known Issue strat1 Lipid-Based Systems (SEDDS, Nanoemulsions) low_sol->strat1 strat2 Nanosuspensions low_sol->strat2 strat3 Solid Dispersions low_sol->strat3 strat4 Promote Lymphatic Uptake (Lipid Formulations) high_met->strat4 strat1->strat4 Dual Benefit

References

potential off-target effects of WM-3835 in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing WM-3835 in cellular assays. The information is designed to address specific issues and provide detailed experimental protocols to ensure robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and highly specific inhibitor of Histone Acetyltransferase HBO1 (KAT7 or MYST2).[1][2] It functions by binding directly to the acetyl-CoA binding site of HBO1, preventing the acetylation of histone proteins, particularly H3K14.[1][3] This inhibition of histone acetylation leads to downstream effects on gene expression, ultimately inducing cell cycle arrest and apoptosis in various cancer cell lines.[3][4][5]

Q2: Is this compound a BRAF inhibitor, and does it cause paradoxical activation of the MAPK pathway?

A2: No, this compound is not a BRAF inhibitor. It is a specific inhibitor of the histone acetyltransferase HBO1. The phenomenon of paradoxical activation, where a kinase inhibitor can increase signaling in certain contexts, is a known characteristic of some BRAF inhibitors but is not a recognized effect of this compound, as it targets a different class of enzymes and signaling pathways.

Q3: What are the known on-target cellular effects of this compound?

A3: Treatment of sensitive cancer cell lines with this compound typically results in:

  • Reduced Histone Acetylation: A significant decrease in the acetylation of histone H3 at lysine (B10760008) 14 (H3K14ac).[3]

  • Cell Viability Reduction: A dose- and time-dependent decrease in cell proliferation and viability.[4][5]

  • Cell Cycle Arrest: Induction of cell cycle arrest, often at the G1/S transition.[5]

  • Apoptosis Induction: Activation of the apoptotic pathway, characterized by increased caspase activity and DNA fragmentation (TUNEL-positive nuclei).[3][4][5]

  • Downregulation of Target Genes: Decreased expression of HBO1-dependent genes such as MYLK, HOXA9, VEGFR2, and OCIAD2.[3][4]

Q4: What are the known off-target effects of this compound?

A4: this compound is generally reported as a highly specific inhibitor of HBO1.[1][3] However, like any small molecule inhibitor, the potential for off-target effects exists. One study has reported an off-target inhibitory concentration (IC50) of 17 nM against the related histone acetyltransferase KAT6A. Researchers should be aware of this potential off-target activity and consider it when interpreting experimental results.

Q5: How can I investigate potential off-target effects of this compound in my cellular model?

A5: To investigate potential off-target effects, a multi-faceted approach is recommended:

  • Kinase and HAT Selectivity Profiling: Screen this compound against a broad panel of kinases and other histone acetyltransferases to identify potential unintended targets.[6][7]

  • Chemical Proteomics: Employ techniques like affinity purification-mass spectrometry (AP-MS) to identify cellular proteins that bind to this compound.[8][9][10]

  • Genetic Knockdown/Knockout: Compare the phenotype induced by this compound to that of HBO1 knockdown or knockout (e.g., using siRNA or CRISPR).[6] If the phenotypes do not align, it may suggest the involvement of off-target effects.

  • Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement with HBO1 in intact cells and can also be adapted to identify off-target binders.[6][11]

Quantitative Data Summary

Table 1: In Vitro Potency and Cellular IC50 Values of this compound

Target/Cell LineAssay TypeIC50 ValueReference
HBO1 (KAT7)Biochemical Assay30 nMMedChemExpress
KAT6ABiochemical Assay17 nMChemical Probes Portal
pNSCLC1 (Primary NSCLC cells)CCK-8 Cell Viability~5 µM[4]
pPC-1 (Primary CRPC cells)CCK-8 Cell ViabilityCalculated via non-linear regression[5]
pOS-1 (Primary Osteosarcoma cells)CCK-8 Cell ViabilityConcentration-dependent inhibition (1-25 µM)[1]
MG63 (Osteosarcoma)CCK-8 Cell ViabilitySignificant viability reduction at 5 µM[12]
U2OS (Osteosarcoma)CCK-8 Cell ViabilitySignificant viability reduction at 5 µM[12]
A549 (NSCLC)CCK-8 Cell ViabilitySignificant viability reduction at 5 µM[4]
H460 (NSCLC)CCK-8 Cell ViabilitySignificant viability reduction at 5 µM[4]

Note: IC50 values can vary depending on the cell line, assay conditions, and incubation time.

Troubleshooting Guides

Problem 1: Unexpectedly High Cell Viability After this compound Treatment
Possible Cause Troubleshooting Step
Incorrect Drug Concentration 1. Verify the concentration of the this compound stock solution. 2. Prepare fresh dilutions for each experiment. 3. Ensure proper storage of the compound (typically at -20°C or -80°C, protected from light).
Resistant Cell Line 1. Confirm that the target cell line expresses HBO1 at sufficient levels via Western blot or qPCR. 2. Test a broader range of this compound concentrations and extend the incubation time (up to 96 hours).[1]
Cell Seeding Density 1. Optimize cell seeding density. Too high a density can lead to contact inhibition and reduced drug sensitivity. 2. Ensure even cell distribution in the wells to avoid variability.
Assay Interference 1. Run a "no-cell" control with this compound and the viability reagent to check for direct chemical reactions. 2. Consider using an alternative viability assay (e.g., CellTiter-Glo®) to confirm results.
Problem 2: Inconsistent or Weak Signal in Western Blot for Histone Acetylation
Possible Cause Troubleshooting Step
Inefficient Protein Extraction 1. Use a lysis buffer containing protease and phosphatase inhibitors. For histones, an acid extraction protocol may be more effective. 2. Ensure complete cell lysis by sonication or incubation on ice with vortexing.
Low Protein Loading 1. Accurately quantify protein concentration using a BCA or Bradford assay. 2. Load a sufficient amount of protein (typically 20-30 µg of whole-cell lysate or 15-20 µg of histone extract).
Poor Antibody Performance 1. Use antibodies validated for detecting specific histone modifications. 2. Optimize primary and secondary antibody concentrations and incubation times. 3. Include a positive control (e.g., cells treated with a known HDAC inhibitor) and a loading control (e.g., total Histone H3).
Inefficient Protein Transfer 1. For small proteins like histones, use a membrane with a smaller pore size (e.g., 0.2 µm PVDF). 2. Optimize transfer time and voltage to prevent "blow-through" of small proteins.
Problem 3: High Background or False Positives in Apoptosis Assays
Possible Cause Troubleshooting Step
Necrotic Cell Population 1. Handle cells gently during harvesting and staining to minimize mechanical damage. 2. For Annexin V staining, co-stain with a viability dye (e.g., Propidium Iodide, DAPI) to distinguish apoptotic from necrotic cells.
Over-fixation/Permeabilization (TUNEL Assay) 1. Optimize fixation and permeabilization steps. Harsh treatments can cause DNA breaks, leading to false positives.[13]
Non-specific Reagent Binding 1. Titrate fluorescently labeled reagents (e.g., Annexin V, antibodies) to their optimal concentration. 2. Include appropriate controls, such as an unstained sample and a negative control where the key enzyme (e.g., TdT in TUNEL assay) is omitted.[13]
Incorrect Assay Timing 1. Apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal time point for detecting the apoptotic marker of interest.

Experimental Protocols

Cell Viability (CCK-8) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Allow cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound or vehicle control (e.g., DMSO at a final concentration ≤ 0.5%).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assay Reagent Addition: Add 10 µL of CCK-8 solution to each well. Be careful not to introduce bubbles.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized based on the cell line.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.

Western Blot for Histone Acetylation
  • Cell Lysis and Protein Extraction:

    • Treat cells with this compound or vehicle control for the desired time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation:

    • Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load 20-30 µg of protein per well onto a 12-15% SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins to a 0.2 µm PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-H3K14) and a loading control (e.g., anti-total Histone H3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again with TBST.

  • Detection and Analysis:

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Quantify band intensities and normalize the acetylated histone signal to the total histone signal.

Visualizations

WM3835_Signaling_Pathway cluster_inhibition This compound Action cluster_downstream Downstream Effects This compound This compound HBO1 (KAT7) HBO1 (KAT7) This compound->HBO1 (KAT7) Inhibits Histone Acetylation (H3K14ac) Histone Acetylation (H3K14ac) HBO1 (KAT7)->Histone Acetylation (H3K14ac) Reduces Gene Expression Altered Gene Expression (e.g., MYLK, HOXA9) Histone Acetylation (H3K14ac)->Gene Expression Cell Cycle Arrest Cell Cycle Arrest Gene Expression->Cell Cycle Arrest Apoptosis Apoptosis Gene Expression->Apoptosis

Caption: Signaling pathway of this compound action.

Troubleshooting_Workflow start Unexpectedly High Cell Viability q1 Check Drug Concentration and Storage start->q1 a1_ok Concentration OK q1->a1_ok Yes a1_bad Re-prepare and Re-test q1->a1_bad No q2 Confirm HBO1 Expression in Cell Line (WB/qPCR) a1_ok->q2 a2_ok Expression Confirmed q2->a2_ok Yes a2_bad Select Different Cell Line q2->a2_bad No q3 Optimize Seeding Density and Incubation Time a2_ok->q3 a3_ok Optimized q3->a3_ok q4 Perform 'No-Cell' Control with Assay Reagent a3_ok->q4 a4_ok No Interference q4->a4_ok No a4_bad Use Alternative Viability Assay q4->a4_bad Yes end_node Consider Off-Target Effects or Intrinsic Resistance a4_ok->end_node

Caption: Troubleshooting unexpected cell viability results.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate overnight Incubate Overnight seed_cells->overnight prepare_drug Prepare this compound Serial Dilutions overnight->prepare_drug add_drug Add Drug to Cells prepare_drug->add_drug incubate_drug Incubate for 24-96h add_drug->incubate_drug add_cck8 Add CCK-8 Reagent incubate_drug->add_cck8 incubate_cck8 Incubate for 1-4h add_cck8->incubate_cck8 read_plate Measure Absorbance at 450nm incubate_cck8->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for a CCK-8 cell viability assay.

References

troubleshooting inconsistent results in WM-3835 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WM-3835, a potent and specific inhibitor of the histone acetyltransferase HBO1 (KAT7/MYST2).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that directly targets the acetyl-CoA binding site of HBO1 (Histone Acetyltransferase Binding to ORC1), also known as KAT7 or MYST2.[1] By inhibiting HBO1, this compound prevents the acetylation of histone H3 at lysine (B10760008) 14 (H3K14ac) and histone H4 at various lysine residues.[2] This leads to a more condensed chromatin state, altering gene expression, and subsequently inhibiting cell proliferation and inducing apoptosis in susceptible cancer cell lines.[1][3]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in DMSO.[1] For long-term storage, it is recommended to store the solid compound at -20°C. DMSO stock solutions can be stored at -80°C for up to two years or at -20°C for up to one year, protected from light.[1] It is advisable to prepare fresh dilutions from the stock for each experiment and to be aware that DMSO can be hygroscopic, which may affect the solubility of the compound.[1]

Q3: What are the typical working concentrations for this compound in in vitro experiments?

A3: The effective concentration of this compound can vary depending on the cell line and the duration of the experiment. Generally, concentrations ranging from 1 µM to 25 µM have been shown to be effective in inhibiting cell viability and inducing apoptosis in various cancer cell lines.[1][4] For instance, a concentration of 10 µM was found to be close to the IC50 value in primary castration-resistant prostate cancer (CRPC) cells.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: I am observing high variability in my IC50 values for this compound. What could be the cause?

A4: High variability in IC50 values is a common issue in cell-based assays and can be attributed to several factors:

  • Cell Line Health and Passage Number: Ensure you are using a healthy, low-passage number cell line. High passage numbers can lead to genetic drift and altered drug sensitivity.

  • Cell Seeding Density: Inconsistent cell seeding density across wells can significantly impact the results of viability assays.

  • Compound Solubility: this compound may precipitate out of solution, especially at higher concentrations or after dilution in aqueous culture medium. Ensure the final DMSO concentration is kept low (typically <0.5%) and consistent across all treatments.

  • Incubation Time: The duration of treatment with this compound can influence the IC50 value. A time-course experiment is recommended to determine the optimal endpoint.[5]

  • Assay-Specific Variability: Different viability assays (e.g., MTT, CCK-8, CellTiter-Glo) measure different cellular parameters and can yield different IC50 values.[5]

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of Histone Acetylation

Symptoms:

  • Western blot analysis shows no significant decrease in H3K14ac or H4 acetylation levels after treatment with this compound.

  • High variability in histone acetylation levels between replicates.

Possible Causes and Solutions:

CauseRecommended Solution
Suboptimal Inhibitor Concentration Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal concentration for your cell line.
Insufficient Treatment Duration Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation time for observing a significant reduction in histone acetylation.
Poor Cell Lysis and Histone Extraction Ensure complete cell lysis and efficient histone extraction. Use a protocol specifically designed for histone extraction and include protease and deacetylase inhibitors in your lysis buffer.
Antibody Issues Verify the specificity and optimal dilution of your primary antibodies for acetylated histones. Include appropriate positive and negative controls in your Western blot.
Compound Instability Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Issue 2: High Background or Inconsistent Results in Cell Viability Assays (e.g., CCK-8, MTT)

Symptoms:

  • High absorbance readings in the blank (media only) or vehicle control wells.

  • Large error bars and poor reproducibility between replicate wells.

Possible Causes and Solutions:

CauseRecommended Solution
Contamination Regularly check cell cultures for microbial contamination. Ensure aseptic techniques during the assay.
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. Pay attention to pipetting technique to ensure an equal number of cells are added to each well.
Edge Effects in 96-well Plates To minimize evaporation and temperature fluctuations in the outer wells, fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data.
Compound Precipitation Visually inspect the wells for any precipitate after adding this compound. If precipitation is observed, consider adjusting the solvent concentration or using a different formulation.
Incorrect Incubation Time with Assay Reagent Follow the manufacturer's instructions for the optimal incubation time with the viability reagent (e.g., 1-4 hours for CCK-8).[6]

Experimental Protocols

Protocol 1: Cell Viability Assessment using CCK-8 Assay

This protocol provides a general method for determining the effect of this compound on cell viability.

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and adjust the cell suspension to the desired concentration (e.g., 5,000-10,000 cells/100 µL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium. Ensure the final DMSO concentration remains constant and non-toxic (e.g., <0.5%).

    • Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the appropriate concentrations of this compound or vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • CCK-8 Reagent Addition and Incubation:

    • Add 10 µL of CCK-8 solution to each well.[6][7] Be careful to avoid introducing bubbles.

    • Incubate the plate for 1-4 hours at 37°C.[6][7]

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.[6][7]

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Plot the percent viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.[4]

Protocol 2: Western Blot Analysis of Histone Acetylation

This protocol describes the detection of changes in histone acetylation levels following this compound treatment.

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates or 10 cm dishes and treat with this compound and vehicle control for the desired time and concentration.

    • Wash cells with ice-cold PBS and scrape them into a pre-chilled microfuge tube.

    • Lyse the cells using a suitable lysis buffer containing protease and deacetylase inhibitors.

  • Histone Extraction (Acid Extraction Method):

    • Centrifuge the cell lysate to pellet the nuclei.

    • Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate on ice with intermittent vortexing to extract histones.

    • Centrifuge to pellet the debris and transfer the supernatant containing histones to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of the histone extracts using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amount for each sample. Mix with Laemmli sample buffer and boil for 5-10 minutes.

    • Load 15-20 µg of histone extract per well onto a 15% SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-H3K14, anti-acetyl-H4) and a loading control (e.g., anti-total H3 or H4) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Signal Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

Visualizations

WM3835_Mechanism_of_Action cluster_0 Cellular Environment WM3835 This compound HBO1_complex HBO1/KAT7 Complex WM3835->HBO1_complex Inhibits Histone Histone H3/H4 HBO1_complex->Histone Acetylates Closed_Chromatin Closed Chromatin (Repressed Transcription) HBO1_complex->Closed_Chromatin Leads to AcetylCoA Acetyl-CoA AcetylCoA->HBO1_complex Binds Acetylated_Histone Acetylated Histone (H3K14ac, H4ac) Chromatin Open Chromatin (Active Transcription) Acetylated_Histone->Chromatin Cell_Proliferation Cell Proliferation Chromatin->Cell_Proliferation Apoptosis Apoptosis Closed_Chromatin->Apoptosis Inhibited_Proliferation Inhibition of Cell Proliferation Closed_Chromatin->Inhibited_Proliferation

Caption: Mechanism of action of this compound as an HBO1 inhibitor.

Experimental_Workflow cluster_1 Experimental Workflow for this compound start Start: Cancer Cell Line treatment Treatment with this compound (Dose-Response & Time-Course) start->treatment viability_assay Cell Viability Assay (e.g., CCK-8) treatment->viability_assay western_blot Western Blot (Histone Acetylation) treatment->western_blot apoptosis_assay Apoptosis Assay (e.g., TUNEL) treatment->apoptosis_assay data_analysis Data Analysis (IC50, Protein Levels, % Apoptosis) viability_assay->data_analysis western_blot->data_analysis apoptosis_assay->data_analysis

Caption: General experimental workflow for evaluating this compound.

Troubleshooting_Logic cluster_2 Troubleshooting Inconsistent Results start Inconsistent Results Observed check_reagents Check Reagent Quality (this compound, Antibodies, etc.) start->check_reagents check_cells Verify Cell Health & Passage Number start->check_cells optimize_protocol Optimize Protocol Parameters (Concentration, Time, Density) start->optimize_protocol re_evaluate Re-evaluate Results check_reagents->re_evaluate check_cells->re_evaluate optimize_protocol->re_evaluate

Caption: Logical steps for troubleshooting inconsistent experimental results.

References

Technical Support Center: Interpreting Unexpected Phenotypes with WM-3835 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for WM-3835, a potent and specific inhibitor of the histone acetyltransferase HBO1 (KAT7/MYST2). This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental results and provide guidance for troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a small molecule inhibitor that specifically targets the histone acetyltransferase HBO1 (Histone Acetyltransferase Binding to ORC1), also known as KAT7 or MYST2.[1][2] It functions by binding directly to the acetyl-CoA binding site of HBO1, preventing the transfer of acetyl groups to its histone substrates.[1] The primary targets for HBO1-mediated acetylation are histone H3 at lysine (B10760008) 14 (H3K14ac) and histone H4 at lysines 5, 8, and 12 (H4K5ac, H4K8ac, H4K12ac).[2][3] By inhibiting this process, this compound leads to a decrease in the acetylation of these specific histone marks.

Histone acetylation is a key epigenetic modification associated with a more open chromatin structure, which generally promotes gene transcription.[4][5][6] Therefore, inhibition of HBO1 by this compound is expected to result in a more condensed chromatin state at specific gene loci, leading to the downregulation of genes regulated by HBO1.

Q2: What are the expected cellular phenotypes following this compound treatment?

Based on its mechanism of action, treatment with this compound in sensitive cancer cell lines is expected to produce the following phenotypes:

  • Reduced Histone Acetylation: A significant decrease in the levels of H3K14ac, H4K5ac, and H4K12ac.[2][3]

  • Downregulation of Target Genes: Decreased expression of HBO1 target genes, which may include pro-proliferative and anti-apoptotic genes such as MYLK, HOXA9, CCR2, VEGFR2, and OCIAD2.[1][7]

  • Inhibition of Cell Proliferation and Viability: A dose-dependent decrease in the rate of cell growth and overall cell viability.[1][2][7]

  • Cell Cycle Arrest: An accumulation of cells in the G1 phase of the cell cycle.[7][8]

  • Induction of Apoptosis: An increase in programmed cell death, which can be measured by markers such as cleaved caspases and PARP.[1][2][7]

  • Reduced Cell Migration and Invasion: In applicable cell models, a decrease in the migratory and invasive potential of the cells.[2][7]

Q3: Are there any known off-target effects of this compound?

While this compound is described as a highly specific inhibitor of HBO1, it is important to acknowledge that no inhibitor is entirely without off-target effects.[1][2] Many histone acetyltransferase inhibitors have been reported to have off-target activities.[9][10] However, specific, comprehensive off-target profiling data for this compound is not widely available in the public domain. Researchers should consider the possibility of off-target effects when interpreting unexpected phenotypes and may need to perform their own selectivity profiling against a panel of related enzymes if such effects are suspected.

Q4: What are the potential mechanisms of resistance to this compound?

While specific resistance mechanisms to this compound are still under investigation, general mechanisms of resistance to epigenetic therapies can be considered.[[“]][12][13][14][[“]] These may include:

  • Increased Acetyl-CoA Levels: One study has shown that elevated intracellular concentrations of acetyl-CoA can outcompete acetyl-CoA competitive HAT inhibitors, including this compound, leading to drug resistance.[16]

  • Epigenetic Plasticity: Cancer cells can undergo epigenetic reprogramming to adapt to the presence of the drug, potentially activating compensatory signaling pathways.[17]

  • Upregulation of Compensatory Pathways: Cells may upregulate other histone acetyltransferases or signaling pathways that can bypass the dependency on HBO1.[18]

  • Drug Efflux: Increased expression of drug efflux pumps, such as those from the ABC transporter family, can reduce the intracellular concentration of this compound.[13]

  • Target Mutation: While less common for epigenetic modulators compared to kinase inhibitors, mutations in the HBO1 gene that alter the drug-binding site could confer resistance.

Troubleshooting Guides

Issue 1: No or Reduced Efficacy of this compound

You are treating your cells with this compound, but you do not observe the expected decrease in cell viability or induction of apoptosis.

Potential Cause Troubleshooting Step Experimental Validation
Drug Inactivity Ensure proper storage of this compound (typically at -20°C or -80°C, protected from light) and prepare fresh dilutions for each experiment.[1]Test the compound on a known sensitive cell line as a positive control.
Suboptimal Concentration or Treatment Duration Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line.Cell viability assay (e.g., CCK-8, MTS) over a range of concentrations (e.g., 0.1 µM to 25 µM) and time points (e.g., 24, 48, 72, 96 hours).[1]
Cell Line Insensitivity/Resistance The cell line may not be dependent on HBO1 for survival or may have intrinsic resistance mechanisms.Confirm HBO1 expression in your cell line via Western blot or qPCR. Assess the effect of this compound on HBO1's direct downstream targets (H3K14ac, H4K5ac, H4K12ac) by Western blot.
High Serum Concentration in Media Components in fetal bovine serum (FBS) can sometimes interfere with drug activity.Test the effect of this compound in media with a lower serum concentration, if compatible with your cell line.
High Cell Seeding Density A high cell density can sometimes mask the anti-proliferative effects of a drug.[19]Optimize cell seeding density for your assays.[20]
Issue 2: Unexpected Increase in Proliferation or Survival

In rare cases, you might observe an unexpected increase in cell proliferation or survival at certain concentrations of this compound.

Potential Cause Troubleshooting Step Experimental Validation
Activation of Compensatory Survival Pathways Inhibition of HBO1 may lead to the activation of alternative pro-survival signaling pathways.Perform a phosphokinase array or RNA sequencing to identify upregulated pathways. Western blot for key nodes of common survival pathways (e.g., PI3K/Akt, MAPK/ERK).
Off-Target Effects This compound might be inhibiting a tumor suppressor target at specific concentrations.Test for off-target effects using a kinase or acetyltransferase profiling service.
Cellular Heterogeneity A subpopulation of cells resistant to this compound may be selected for and expand over time.Perform single-cell RNA sequencing to identify resistant subpopulations. Isolate and characterize colonies that grow out from treated cultures.
Issue 3: Discrepancy Between In Vitro and In Vivo Results

This compound shows potent activity in your cell culture experiments, but this does not translate to efficacy in your animal models.

Potential Cause Troubleshooting Step Experimental Validation
Poor Pharmacokinetics/Pharmacodynamics (PK/PD) This compound may have poor bioavailability, rapid metabolism, or may not reach sufficient concentrations in the tumor tissue.[21]Perform PK studies to measure drug concentration in plasma and tumor tissue over time. Assess target engagement in vivo by measuring histone acetylation marks in tumor xenografts.
Tumor Microenvironment The tumor microenvironment in vivo can provide pro-survival signals that are absent in 2D cell culture.Co-culture cancer cells with stromal cells (e.g., fibroblasts, immune cells) to see if this confers resistance to this compound in vitro.
Inappropriate Animal Model The xenograft or syngeneic model may not accurately reflect the human disease or the dependency on HBO1.Ensure the cell line used for the xenograft is sensitive to this compound in vitro. Consider patient-derived xenograft (PDX) models.

Data Presentation

Table 1: Expected Effects of this compound on Cellular Phenotypes

Parameter Expected Outcome Typical Concentration Range (in vitro) Typical Treatment Duration
Cell ViabilityDecrease1 - 25 µM[1]24 - 96 hours[1]
ApoptosisIncrease5 - 10 µM[1][7]48 - 72 hours[1][7]
H3K14 AcetylationDecrease1 - 25 µM[1]4 - 24 hours[1][7]
Target Gene mRNADecrease5 - 10 µM[1][7]24 hours[1]

Experimental Protocols

Protocol 1: Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72, or 96 hours).

  • Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

Protocol 2: Western Blot for Histone Acetylation
  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. It is crucial to also include histone deacetylase (HDAC) inhibitors (e.g., Trichostatin A, Sodium Butyrate) in the lysis buffer to preserve acetylation marks.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (15-30 µg) onto an SDS-polyacrylamide gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against H3K14ac, H4K5ac, H4K12ac, total H3, and total H4 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.

Protocol 3: Apoptosis Assay (TUNEL Staining)
  • Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate and treat with this compound or a vehicle control.

  • Fixation and Permeabilization:

    • Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash again with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • TUNEL Reaction:

    • Wash the cells with PBS.

    • Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) in a humidified chamber for 1 hour at 37°C, protected from light.

  • Counterstaining:

    • Wash the cells with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash the coverslips with PBS, mount them onto microscope slides with anti-fade mounting medium, and visualize using a fluorescence microscope.

  • Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of DAPI-stained cells.

Mandatory Visualizations

HBO1_Signaling_Pathway cluster_nucleus Nucleus WM3835 This compound HBO1 HBO1 (KAT7) WM3835->HBO1 Inhibits Histones Histones (H3, H4) HBO1->Histones Acetylates AcetylCoA Acetyl-CoA AcetylCoA->HBO1 AcetylatedHistones Acetylated Histones (H3K14ac, H4K5/8/12ac) Histones->AcetylatedHistones Chromatin Open Chromatin AcetylatedHistones->Chromatin Promotes GeneExpression Target Gene Expression (e.g., MYLK, HOXA9) Chromatin->GeneExpression Enables CellCycle Cell Cycle Progression GeneExpression->CellCycle Promotes Apoptosis Apoptosis Inhibition GeneExpression->Apoptosis Suppresses

Caption: The HBO1 signaling pathway and the inhibitory mechanism of this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed (e.g., Lack of Efficacy) CheckDrug Verify this compound Integrity and Concentration Start->CheckDrug CheckAssay Optimize Assay Conditions (Dose, Time, Density) Start->CheckAssay CheckTarget Confirm HBO1 Expression and On-Target Effect (Histone Acetylation) CheckDrug->CheckTarget CheckAssay->CheckTarget InvestigateResistance Investigate Resistance Mechanisms CheckTarget->InvestigateResistance CompensatoryPathways Analyze for Compensatory Signaling Pathways (RNA-seq, Proteomics) InvestigateResistance->CompensatoryPathways No on-target effect OffTarget Evaluate Potential Off-Target Effects InvestigateResistance->OffTarget On-target effect confirmed Metabolism Assess Acetyl-CoA Levels InvestigateResistance->Metabolism On-target effect confirmed Conclusion Identify Cause of Unexpected Phenotype CompensatoryPathways->Conclusion OffTarget->Conclusion Metabolism->Conclusion

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

cell line-specific responses to WM-3835 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing WM-3835 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and specific small molecule inhibitor of Histone Acetyltransferase B O 1 (HBO1), also known as KAT7 or MYST2.[1][2][3] It functions by directly binding to the acetyl-CoA binding site of HBO1, thereby preventing it from acetylating its histone substrates, primarily Histone H3 at lysine (B10760008) 14 (H3K14), and various lysine residues on Histone H4 (H4K5, H4K8, H4K12).[3][4] This inhibition of histone acetylation leads to changes in gene expression, ultimately affecting cell proliferation, survival, and other cellular processes.[4][5]

Q2: In which cancer types and cell lines has this compound shown activity?

A2: this compound has demonstrated anti-cancer activity in a variety of preclinical models, including:

  • Osteosarcoma: Inhibition of proliferation, migration, and invasion, and induction of apoptosis.[3][6][7]

  • Castration-Resistant Prostate Cancer (CRPC): Inhibition of cell viability, proliferation, and migration, and induction of apoptosis.[4][5]

  • Acute Myeloid Leukemia (AML): Inhibition of growth and viability.[8]

  • B-cell Acute Lymphoblastic Leukemia (B-ALL): Inhibition of cell viability and colony formation, and induction of apoptosis.

  • Non-Small Cell Lung Cancer (NSCLC): Inhibition of cell growth.[4]

The efficacy of this compound is highly dependent on the expression levels of HBO1 in the cancer cells.

Q3: What is the recommended concentration range and treatment duration for this compound in cell culture experiments?

A3: The optimal concentration and duration of this compound treatment are cell line-dependent and should be determined empirically through dose-response and time-course experiments. However, based on published studies, a general starting point is a concentration range of 1 µM to 25 µM for a duration of 24 to 96 hours.[3][4] For example, a concentration of 5 µM has been shown to be effective in osteosarcoma cell lines, while 10 µM has been used for castration-resistant prostate cancer cells.[3][4]

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a solvent like DMSO. For example, a 10 mM stock solution can be prepared in DMSO. Store the stock solution at -20°C or -80°C for long-term stability.[3] When preparing working concentrations, dilute the stock solution in the appropriate cell culture medium. Be mindful of the final DMSO concentration in your experiments, as high concentrations can be toxic to cells. It is advisable to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) in your experiments.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or low efficacy of this compound 1. Low HBO1 expression in the cell line: The cytotoxic effect of this compound is dependent on the presence of its target, HBO1.[3] 2. Suboptimal drug concentration or treatment duration: The effective concentration and time can vary significantly between cell lines. 3. Drug degradation: Improper storage or handling of the this compound stock solution. 4. Cell line resistance: Intrinsic or acquired resistance mechanisms may be present.1. Check HBO1 expression: Before starting experiments, verify the expression level of HBO1 in your target cell line by Western blot or qPCR. Select cell lines with moderate to high HBO1 expression for your studies. 2. Perform dose-response and time-course experiments: Titrate this compound over a broad concentration range (e.g., 0.1 µM to 50 µM) and measure the effects at different time points (e.g., 24, 48, 72, 96 hours) to determine the optimal conditions for your specific cell line. 3. Ensure proper handling: Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles. 4. Investigate resistance mechanisms: If resistance is suspected, consider exploring potential mechanisms such as alterations in drug efflux pumps or compensatory signaling pathways.
Inconsistent results between experiments 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition. 2. Inaccurate drug concentration: Pipetting errors or incorrect dilutions. 3. Inconsistent incubation times: Variations in the duration of drug exposure.1. Standardize cell culture practices: Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the time of treatment. 2. Calibrate pipettes and prepare fresh dilutions: Ensure accurate preparation of this compound working solutions for each experiment. 3. Maintain precise timing: Use a timer to ensure consistent incubation periods for all experimental replicates and repeats.
High background in Western blots for histone acetylation 1. Inefficient histone extraction: Contamination with other cellular proteins. 2. Non-specific antibody binding: Primary or secondary antibodies may have cross-reactivity. 3. Insufficient blocking: Incomplete blocking of the membrane can lead to high background.1. Optimize histone extraction protocol: Use an acid extraction method specifically designed for histones to enrich for your proteins of interest.[9] 2. Titrate antibodies and use appropriate controls: Determine the optimal antibody concentration and include negative controls (e.g., secondary antibody only) to check for non-specific binding. 3. Optimize blocking conditions: Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat milk).
Unexpected cell morphology changes or off-target effects 1. High DMSO concentration: The vehicle used to dissolve this compound can have its own effects at higher concentrations. 2. Potential off-target effects of this compound: While highly specific for HBO1, off-target activities at high concentrations cannot be entirely ruled out.1. Maintain low DMSO concentration: Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. Always include a vehicle control with the same DMSO concentration as your highest drug treatment. 2. Perform rescue experiments: To confirm that the observed effects are HBO1-dependent, consider performing experiments in HBO1-knockdown or knockout cells. The effects of this compound should be diminished or absent in these cells.[3]

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)AssayReference
pPC-1Castration-Resistant Prostate Cancer~6.2472CCK-8[4]
pOS-1Osteosarcoma~572CCK-8[6]
NALM-6B-cell Acute Lymphoblastic LeukemiaNot specified96CCK-8
REHB-cell Acute Lymphoblastic LeukemiaNot specified96CCK-8

Note: IC50 values can vary depending on the specific experimental conditions and the cell viability assay used.

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is adapted from commercially available Cell Counting Kit-8 (CCK-8) assays.

Materials:

  • Target cells in culture

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • CCK-8 reagent

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well in 100 µL of medium).

  • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment and recovery.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and wells with medium only (blank).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, 72, or 96 hours).

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time will depend on the cell type and density.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the absorbance of the blank wells.

Western Blot for Histone Acetylation

This protocol is a general guideline for detecting changes in histone acetylation following this compound treatment.

Materials:

  • Target cells treated with this compound and vehicle control

  • Ice-cold PBS

  • Histone extraction buffer (e.g., acid extraction)

  • Protein assay kit (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels (e.g., 15%)

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-acetyl-H3K14, anti-total H3, anti-acetyl-H4, anti-total H4)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Procedure:

  • After treatment, wash cells twice with ice-cold PBS.

  • Harvest cells and perform histone extraction using an appropriate protocol (e.g., acid extraction).[9]

  • Determine the protein concentration of the histone extracts using a BCA assay.

  • Prepare protein samples by mixing 15-20 µg of histone extract with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Load samples onto a high-percentage SDS-PAGE gel (e.g., 15%) and run the gel to separate the proteins.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3K14) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL detection reagent and visualize the protein bands using an imaging system.

  • To normalize for loading, strip the membrane and re-probe with an antibody against a total histone (e.g., anti-total H3).

Cell Cycle Analysis by Flow Cytometry

This protocol provides a general method for analyzing cell cycle distribution using propidium (B1200493) iodide (PI) staining.

Materials:

  • Target cells treated with this compound and vehicle control

  • PBS

  • 70% cold ethanol (B145695)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Harvest cells (approximately 1 x 10^6 cells per sample) by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells with PBS and centrifuge at a low speed.

  • Resuspend the cell pellet in a small volume of PBS.

  • While gently vortexing, add cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate the cells in the dark at room temperature for 15-30 minutes.

  • Analyze the samples on a flow cytometer.

  • Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

G cluster_0 HBO1 Complex cluster_1 Histone Acetylation cluster_2 Downstream Effects HBO1 HBO1 (KAT7/MYST2) ING4_5 ING4/5 HBO1->ING4_5 MEAF6 MEAF6 HBO1->MEAF6 BRPF_JADE BRPF1/2/3 or JADE1/2/3 HBO1->BRPF_JADE Histones Histones (H3, H4) HBO1->Histones HAT Activity Acetylated_Histones Acetylated Histones (H3K14ac, H4Kac) Histones->Acetylated_Histones Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression Proliferation Decreased Proliferation Gene_Expression->Proliferation Apoptosis Increased Apoptosis Gene_Expression->Apoptosis Acetyl_CoA Acetyl-CoA Acetyl_CoA->HBO1 WM3835 This compound WM3835->HBO1 Inhibition

Caption: Mechanism of action of this compound.

G cluster_0 Cell Culture and Treatment cluster_1 Assay cluster_2 Data Acquisition A Seed Cells (96-well plate) B Incubate 24h A->B C Treat with this compound (Dose-response) B->C D Incubate (24-96h) C->D E Add CCK-8 Reagent D->E F Incubate 1-4h E->F G Measure Absorbance (450nm) F->G H Calculate Cell Viability G->H

Caption: Experimental workflow for a cell viability assay.

G cluster_0 HBO1-mediated Signaling HBO1 HBO1 Beta_Catenin β-catenin HBO1->Beta_Catenin Upregulates CTNNB1 expression Wnt_Ligand Wnt Frizzled Frizzled Wnt_Ligand->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK3β Dishevelled->GSK3B Inhibition GSK3B->Beta_Catenin Phosphorylation (Degradation) APC APC APC->Beta_Catenin Axin Axin Axin->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Target_Genes Target Gene Expression (e.g., CTNNB1) TCF_LEF->Target_Genes Proliferation Cell Proliferation Target_Genes->Proliferation WM3835 This compound WM3835->HBO1 Inhibition

Caption: HBO1 and the Wnt/β-catenin signaling pathway.

References

Validation & Comparative

A Comparative Analysis of WM-3835 and WM-1119: Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic modulators, the histone acetyltransferase (HAT) inhibitors WM-3835 and WM-1119 have emerged as significant tools for cancer research. While both compounds target the MYST family of acetyltransferases, they exhibit distinct selectivity profiles, leading to different biological outcomes. This guide provides a detailed comparison of their efficacy, mechanisms of action, and experimental applications, supported by available data.

At a Glance: Key Differences

FeatureThis compoundWM-1119
Primary Target Lysine Acetyltransferase 7 (KAT7/HBO1/MYST2)Lysine Acetyltransferase 6A (KAT6A/MOZ)
Primary Mechanism Induces apoptosisInduces cell cycle arrest and cellular senescence
Key Applications Osteosarcoma, Acute Myeloid Leukemia (AML), Castration-Resistant Prostate Cancer (CRPC)Lymphoma, KAT6A-rearranged AML

Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound and WM-1119. It is important to note that this data is compiled from separate studies, and direct comparison should be made with caution due to variations in experimental conditions.

This compound Efficacy Data
ParameterValueCell Line/SystemReference
IC50 (KAT7)30 nMBiochemical Assay[1]
IC50 (KAT6A)17 nMBiochemical Assay[1]
IC50 (KAT5)312 nMBiochemical Assay[1]
Kd (HBO1)34 nMSurface Plasmon Resonance (SPR)
Effective Concentration (Cell Viability)1-25 µMpOS-1 Osteosarcoma Cells[2]
In Vivo Efficacy10 mg/kg/day (i.p.)pOS-1 Xenograft in SCID mice[2]
WM-1119 Efficacy Data
ParameterValueCell Line/SystemReference
IC50 (KAT6A)0.25 µMLymphoma Cells[3]
Kd (KAT6A)2 nMBiochemical Assay[3]
Kd (KAT5)2.2 µMBiochemical Assay[3]
Kd (KAT7)0.5 µMBiochemical Assay[3]
In Vivo Efficacy50 mg/kg (4x daily)Eµ-Myc Lymphoma Model[4]

Mechanism of Action and Signaling Pathways

This compound primarily targets KAT7 (HBO1) , a histone acetyltransferase crucial for histone H3 and H4 acetylation. Inhibition of KAT7 by this compound leads to a reduction in histone acetylation, which in turn downregulates the expression of oncogenic genes, ultimately triggering apoptosis in cancer cells.[2][5] One of the key pathways affected is the Wnt/β-catenin signaling pathway .[6]

WM3835_Pathway WM3835 This compound KAT7 KAT7 (HBO1) WM3835->KAT7 inhibits Apoptosis Apoptosis WM3835->Apoptosis induces Acetylation Acetylation KAT7->Acetylation catalyzes Wnt_Signal Wnt/β-catenin Signaling KAT7->Wnt_Signal activates Histone_H3_H4 Histone H3/H4 Acetylation->Histone_H3_H4 CTNNB1 CTNNB1 Expression Wnt_Signal->CTNNB1 upregulates CTNNB1->Apoptosis suppresses

Caption: this compound inhibits KAT7, leading to apoptosis.

WM-1119 is a highly selective inhibitor of KAT6A , which plays a critical role in the acetylation of histone H3.[3] Inhibition of KAT6A's catalytic activity by WM-1119 leads to cell cycle arrest in the G1 phase and induces cellular senescence, thereby halting tumor progression.[7][8] One of the downstream pathways affected by KAT6A is the PI3K/AKT signaling pathway .[9][10]

WM1119_Pathway WM1119 WM-1119 KAT6A KAT6A WM1119->KAT6A inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) WM1119->Cell_Cycle_Arrest induces Senescence Cellular Senescence WM1119->Senescence induces H3K23ac H3K23 Acetylation KAT6A->H3K23ac catalyzes TRIM24 TRIM24 Recruitment H3K23ac->TRIM24 promotes PIK3CA PIK3CA Transcription TRIM24->PIK3CA activates PI3K_AKT PI3K/AKT Signaling PIK3CA->PI3K_AKT activates Cell_Viability_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Inhibitor Add varying concentrations of this compound or WM-1119 Incubate_24h->Add_Inhibitor Incubate_Treatment Incubate for 24-96h Add_Inhibitor->Incubate_Treatment Add_Reagent Add CCK-8 or MTS reagent Incubate_Treatment->Add_Reagent Incubate_Reagent Incubate for 1-4h Add_Reagent->Incubate_Reagent Measure_Absorbance Measure absorbance at 450 nm Incubate_Reagent->Measure_Absorbance Xenograft_Workflow cluster_implantation Tumor Implantation cluster_treatment Treatment cluster_monitoring Monitoring and Analysis Inject_Cells Subcutaneously inject cancer cells into flanks of mice Tumor_Growth Allow tumors to reach a palpable size Inject_Cells->Tumor_Growth Randomize Randomize mice into treatment and control groups Tumor_Growth->Randomize Administer_Drug Administer this compound/WM-1119 or vehicle control (e.g., i.p.) Randomize->Administer_Drug Measure_Tumor Measure tumor volume and body weight regularly Administer_Drug->Measure_Tumor Endpoint Euthanize mice at predefined endpoint Measure_Tumor->Endpoint Analyze_Tumors Excise and analyze tumors (e.g., weight, histology) Endpoint->Analyze_Tumors

References

validation of WM-3835's specificity for KAT7 over other HATs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of WM-3835, a known inhibitor of Lysine (B10760008) Acetyltransferase 7 (KAT7), also known as HBO1 or MYST2. The focus is on the validation of its specificity against other histone acetyltransferases (HATs), supported by experimental data and detailed protocols.

Introduction to this compound and KAT7

This compound is a small molecule inhibitor reported to be highly specific for KAT7, a member of the MYST family of histone acetyltransferases.[1] KAT7 plays a crucial role in chromatin modification and gene regulation by acetylating specific lysine residues on histone tails. It is a key regulator of various cellular processes, and its dysregulation has been implicated in several diseases, including cancer.[1][2][3] this compound is described as binding to the acetyl-CoA pocket of KAT7, thereby inhibiting its catalytic activity.[1]

KAT7's substrate specificity is determined by the protein complex it forms. When complexed with JADE scaffold proteins, KAT7 primarily acetylates lysines 5, 8, and 12 on histone H4 (H4K5ac, H4K8ac, H4K12ac).[2][4][5] In complex with BRPF scaffold proteins, its specificity shifts to lysine 14 on histone H3 (H3K14ac).[2][4] Treatment of cells with this compound has been shown to reduce these specific histone acetylation marks, confirming its on-target activity.[6][7][8]

Comparative Specificity of this compound

To provide a framework for evaluating its specificity, the following table presents the known inhibitory activity of this compound against KAT7 and compares it with the selectivity profile of A-485, a well-characterized inhibitor of the p300/CBP family of HATs. This illustrates the type of data required for a thorough specificity validation.

Table 1: Comparative Inhibitory Activity of HAT Inhibitors

Histone AcetyltransferaseFamilyThis compound IC50 (nM)A-485 IC50 (nM)
KAT7 (HBO1) MYST ~5,000 (cellular IC50) [9]>50,000
KAT2A (GCN5)GNATData not available>50,000
KAT2B (PCAF)GNATData not available>50,000
KAT3A (CBP)p300/CBPData not available11
KAT3B (p300)p300/CBPData not available6.8
KAT5 (Tip60)MYSTData not available>50,000
KAT6A (MOZ)MYSTData not available>50,000
KAT6B (MORF)MYSTData not available>50,000
KAT8 (MOF)MYSTData not available>50,000

Note: The IC50 for this compound is a cellular IC50 derived from cell viability assays, which may differ from a direct biochemical IC50. Data for A-485 is from published literature and demonstrates high selectivity for the p300/CBP family.

Experimental Protocols for Specificity Validation

To rigorously validate the specificity of a HAT inhibitor like this compound, a combination of in vitro biochemical assays and cell-based assays should be employed.

In Vitro Radiometric HAT Assay for IC50 Determination

This biochemical assay directly measures the enzymatic activity of a panel of purified HATs in the presence of varying concentrations of the inhibitor to determine the IC50 value.

Materials:

  • Purified recombinant human HAT enzymes (e.g., KAT7, p300, PCAF, GCN5, etc.)

  • Histone substrates (e.g., recombinant histone H3 or H4, or specific peptide substrates)

  • [3H]-Acetyl-CoA (radiolabeled acetyl coenzyme A)

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Inhibitor compound (this compound) dissolved in DMSO

  • Phosphocellulose filter paper

  • Scintillation fluid and scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, set up the reaction mixture containing HAT assay buffer, the specific HAT enzyme, and its corresponding histone substrate.

  • Add the diluted this compound or DMSO (vehicle control) to the wells.

  • Initiate the reaction by adding [3H]-Acetyl-CoA.

  • Incubate the plate at 30°C for a predetermined time within the linear range of the enzyme activity.

  • Stop the reaction by spotting the reaction mixture onto the phosphocellulose filter paper.

  • Wash the filter paper extensively with wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [3H]-Acetyl-CoA.

  • Air-dry the filter paper and place it in scintillation vials with scintillation fluid.

  • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Calculate the percentage of HAT inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assays for On-Target Engagement

Cell-based assays are crucial to confirm that the inhibitor engages its target in a physiological context.

Western Blot for Histone Acetylation: This method assesses the effect of the inhibitor on the levels of specific histone acetylation marks in cells.

Procedure:

  • Culture cells (e.g., a cancer cell line with known KAT7 expression) in appropriate media.

  • Treat the cells with varying concentrations of this compound or DMSO for a specific duration (e.g., 4-24 hours).

  • Harvest the cells and extract histones.

  • Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for KAT7-mediated acetylation marks (e.g., anti-H3K14ac, anti-H4K12ac) and a loading control (e.g., anti-total Histone H3).

  • Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • A dose-dependent decrease in the specific acetylation marks indicates on-target activity.

KAT7 Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a key signaling pathway involving KAT7 and the general workflow for validating a HAT inhibitor.

KAT7_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_output Cellular Response KAT7 KAT7 Histones Histones KAT7->Histones Acetylates MRAS_Gene MRAS Gene MRAS_Protein MRAS Protein MRAS_Gene->MRAS_Protein Translation H3K14ac H3K14ac Histones->H3K14ac Leads to H3K14ac->MRAS_Gene Promotes Transcription RAF RAF MRAS_Protein->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Invasion Invasion ERK->Invasion Metastasis Metastasis ERK->Metastasis WM3835 This compound WM3835->KAT7 Inhibits

Caption: KAT7-mediated activation of the MAPK/ERK signaling pathway.

HAT_Inhibitor_Validation_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation cluster_conclusion Conclusion Biochemical_Assay Biochemical HAT Assay (e.g., Radiometric) IC50_Determination Determine IC50 against a panel of HATs Biochemical_Assay->IC50_Determination Cell_Treatment Treat Cells with Inhibitor IC50_Determination->Cell_Treatment Select Potent and Selective Inhibitor Western_Blot Western Blot for Histone Acetylation Marks Cell_Treatment->Western_Blot ChIP_Assay Chromatin Immunoprecipitation (ChIP-qPCR) Cell_Treatment->ChIP_Assay Phenotypic_Assay Phenotypic Assays (Proliferation, Apoptosis) Cell_Treatment->Phenotypic_Assay Specificity_Validation Validated Specificity Western_Blot->Specificity_Validation ChIP_Assay->Specificity_Validation Phenotypic_Assay->Specificity_Validation

Caption: Workflow for validating the specificity of a HAT inhibitor.

Conclusion

This compound is a valuable tool for studying the biological functions of KAT7. Its on-target effects in cells, demonstrated by the reduction of specific histone acetylation marks, are well-documented. However, to fully establish its utility as a highly specific chemical probe, a comprehensive biochemical screen against a wide panel of other histone acetyltransferases is necessary. The experimental protocols and validation workflow outlined in this guide provide a robust framework for such an evaluation, ensuring that researchers can confidently attribute observed biological effects to the inhibition of KAT7.

References

A New Frontier in Leukemia Treatment: The Synergistic Potential of WM-3835 and Menin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the preclinical rationale and comparative landscape for the combination of WM-3835, a novel HBO1/KAT7 inhibitor, with potent menin inhibitors for the treatment of acute leukemia.

Researchers, drug development professionals, and scientists in the field of oncology are continually seeking innovative therapeutic strategies to combat acute leukemia, a cancer characterized by the rapid proliferation of abnormal blood cells. A promising new avenue of investigation involves the combination of this compound, a first-in-class inhibitor of the histone acetyltransferase HBO1 (also known as KAT7), with the emerging class of menin inhibitors. This combination holds the potential to create a powerful synergistic anti-leukemic effect, particularly in genetically defined subtypes such as those with KMT2A (MLL) rearrangements or NPM1 mutations.

This guide provides a comprehensive comparison of this novel therapeutic strategy with existing alternatives, supported by preclinical data. While direct experimental data for the this compound and menin inhibitor combination is emerging, this report leverages robust preclinical evidence from studies using PF-9363, a potent KAT6/7 inhibitor with a similar mechanism of action to this compound, in combination with menin inhibitors. This serves as a strong surrogate to illustrate the potential of this dual-target approach.

Mechanism of Action: A Two-Pronged Attack on Leukemogenesis

Leukemias with KMT2A rearrangements or NPM1 mutations are critically dependent on the interaction between the protein menin and the KMT2A protein complex. This interaction is essential for the transcription of key oncogenes, including HOX and MEIS1, which drive leukemic cell proliferation and block differentiation.[1] Menin inhibitors, such as revumenib and ziftomenib, directly disrupt this protein-protein interaction, leading to the downregulation of these oncogenic targets.

This compound, on the other hand, targets a different but related epigenetic mechanism. As an inhibitor of HBO1 (KAT7), it blocks the acetylation of histone H3 at lysine (B10760008) 14 (H3K14ac), a key epigenetic mark associated with active gene transcription.[2][3] Notably, KAT7 is a component of the MLL1-WDR5-ASH2L-DPY30 (WAD) complex and has been shown to interact with the MLL complex.[4] Targeting KAT7 provides an orthogonal approach to disrupt the transcriptional machinery driving leukemia.

The combination of a KAT7 inhibitor like this compound with a menin inhibitor is hypothesized to deliver a more profound and durable anti-leukemic effect by targeting two critical nodes of the same oncogenic complex. This dual inhibition is expected to lead to a more complete shutdown of the leukemogenic transcriptional program.

Preclinical Data: Evidence of Synergy

Preclinical studies combining the KAT6/7 inhibitor PF-9363 with the menin inhibitor SNDX-5613 (revumenib) in leukemia models with NUP98 fusions (which also drive leukemogenesis through HOX gene upregulation) have demonstrated significant synergy.

Cell Line/ModelTreatmentOutcomeFinding
NUP98::KDM5A Mouse HSPCsPF-9363 + SNDX-5613Cell ViabilitySynergistic reduction in cell viability compared to single agents.[5]
NUP98::KDM5A Mouse Lin- HSPCsPF-9363 + SNDX-5613Colony FormationSignificant reduction in colony forming units in combination-treated cells.[5]
NUP98::HOXA9 Mouse Leukemia CellsPF-9363 + SNDX-5613Cell ViabilitySynergistic decrease in cell viability.[5]
NUP98::HOXA9 Mouse Leukemia CellsPF-9363 + SNDX-5613Myeloid Differentiation (CD11b expression)Enhanced induction of myeloid differentiation in combination-treated cells.[5]
MLL-rearranged Leukemia ModelsKAT6/7 Inhibition + Menin InhibitionOncogenic TranscriptionPotent repression of the MLL transcriptional program.[4][6]
Menin Inhibitor-Resistant ModelsPF-9363Cell FitnessOvercame both primary and acquired resistance to menin inhibitors.[4][7]

These findings strongly suggest that a combination strategy of a KAT7 inhibitor like this compound with a menin inhibitor could be highly effective in various subtypes of acute leukemia.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for assessing the synergy of this combination therapy.

Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitors Therapeutic Intervention KMT2A_complex KMT2A Fusion Protein Complex DNA DNA KMT2A_complex->DNA HOX_MEIS1 HOX, MEIS1 Genes KMT2A_complex->HOX_MEIS1 Upregulates transcription Menin Menin Menin->KMT2A_complex Essential for complex stability and chromatin tethering KAT7 KAT7 (HBO1) KAT7->KMT2A_complex Associated with complex Leukemogenesis Leukemogenesis (Proliferation, Survival, Block of Differentiation) HOX_MEIS1->Leukemogenesis Menin_Inhibitor Menin Inhibitor (e.g., Revumenib) Menin_Inhibitor->Menin Disrupts Interaction WM3835 This compound (KAT7/HBO1 Inhibitor) WM3835->KAT7 Inhibits Acetyltransferase Activity

Figure 1. Targeted Signaling Pathway in KMT2A-rearranged Leukemia.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Data Acquisition cluster_analysis Data Analysis Cell_Culture Leukemia Cell Lines (e.g., KMT2A-rearranged, NPM1-mutant) Drug_Treatment Treat with this compound, Menin Inhibitor, and Combination in a Dose-Response Matrix Cell_Culture->Drug_Treatment Incubation Incubate for 48-72 hours Drug_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Incubation->Apoptosis_Assay Gene_Expression Gene Expression Analysis (RT-qPCR for HOX, MEIS1) Incubation->Gene_Expression Synergy_Analysis Synergy Analysis (e.g., Chou-Talalay Method - CI values) Viability_Assay->Synergy_Analysis Statistical_Analysis Statistical Analysis Apoptosis_Assay->Statistical_Analysis Gene_Expression->Statistical_Analysis

Figure 2. General Experimental Workflow for Synergy Assessment.

Detailed Experimental Protocols

Cell Viability and Synergy Analysis (Chou-Talalay Method)
  • Cell Culture: Culture leukemia cell lines (e.g., MV4-11, MOLM-13 for KMT2A-rearranged AML) in appropriate media and conditions.

  • Drug Preparation: Prepare stock solutions of this compound and a menin inhibitor (e.g., revumenib) in a suitable solvent like DMSO.

  • Dose-Response Matrix: In a 96-well plate, seed cells at a predetermined density. Add serial dilutions of this compound, the menin inhibitor, and their combination at a constant ratio. Include vehicle-only controls.

  • Incubation: Incubate the plate for 48-72 hours.

  • Viability Assessment: Measure cell viability using a commercially available assay such as CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

  • Data Analysis:

    • Calculate the fraction of affected (inhibited) cells for each drug concentration and combination.

    • Use software like CompuSyn to perform the Chou-Talalay analysis. This method calculates a Combination Index (CI), where:

      • CI < 1 indicates synergy

      • CI = 1 indicates an additive effect

      • CI > 1 indicates antagonism

Gene Expression Analysis by RT-qPCR
  • Cell Treatment and RNA Isolation: Treat leukemia cells with this compound, a menin inhibitor, or the combination for a specified time (e.g., 24-48 hours). Isolate total RNA using a commercial kit (e.g., RNeasy Kit).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Design or obtain validated primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Perform qPCR using a SYBR Green or probe-based master mix.

    • The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for each gene.

    • Determine the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the treated samples to the vehicle control.

Conclusion and Future Directions

The combination of this compound and menin inhibitors represents a highly promising therapeutic strategy for acute leukemia, particularly for subtypes driven by KMT2A rearrangements or NPM1 mutations. The preclinical data for a similar KAT6/7 inhibitor in combination with a menin inhibitor provides a strong rationale for this dual-pronged epigenetic approach. This combination has the potential to induce a deeper and more durable response and overcome resistance to single-agent menin inhibitor therapy. Further preclinical studies directly evaluating the synergy of this compound with various menin inhibitors are warranted to pave the way for future clinical investigation. This novel combination therapy could significantly improve outcomes for patients with these high-risk leukemias.

References

A Comparative Analysis of the Therapeutic Windows of WM-3835 and Romidepsin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the therapeutic windows of two distinct epigenetic modulators: WM-3835, a preclinical histone acetyltransferase (HAT) inhibitor, and Romidepsin (B612169), a clinically approved histone deacetylase (HDAC) inhibitor. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective assessment of their potential therapeutic indices.

Executive Summary

This compound, a potent and specific inhibitor of HBO1 (KAT7/MYST2), has demonstrated a promising preclinical therapeutic window. In various cancer models, it exhibits significant anti-tumor efficacy at doses that are well-tolerated in animal studies, with minimal impact on normal cells. Romidepsin, an established HDAC inhibitor for T-cell lymphomas, has a defined clinical therapeutic window characterized by its effective dose and a manageable, yet notable, toxicity profile. This guide synthesizes available data to offer an indirect comparison of these two agents, highlighting their distinct mechanisms and therapeutic potentials.

Data Presentation

Table 1: Efficacy Data Comparison
ParameterThis compound (Preclinical)Romidepsin (Clinical)
Target Histone Acetyltransferase (HAT) - HBO1 (KAT7/MYST2)[1]Histone Deacetylase (HDAC) - Class I[2]
Mechanism Inhibition of histone acetylation (H3K14ac, H4K12ac)[1]Inhibition of histone deacetylation, leading to histone acetylation[2]
Effective In Vitro Concentration IC50: ~5-10 µM in various cancer cell lines (e.g., osteosarcoma, prostate cancer)[3][4]Induces apoptosis and cell cycle arrest in tumor cells
Effective In Vivo Dose 5-10 mg/kg/day (intraperitoneal) in mouse xenograft models[1][3]14 mg/m² (intravenous) on days 1, 8, and 15 of a 28-day cycle[2][5][6]
Observed Efficacy Potent inhibition of tumor growth in xenograft models of osteosarcoma, castration-resistant prostate cancer, and non-small cell lung cancer[1][3][7]Overall response rate of ~34-38% in patients with relapsed/refractory Cutaneous T-Cell Lymphoma (CTCL) and Peripheral T-Cell Lymphoma (PTCL)[2][8]
Table 2: Toxicity and Therapeutic Window Comparison
ParameterThis compound (Preclinical)Romidepsin (Clinical)
Toxicity in Normal Cells Failed to provoke significant cytotoxicity and apoptosis in normal human prostate epithelial cells[3][9]Can affect normal cells, leading to various side effects
In Vivo Toxicity (Animal Models) No apparent toxicities detected in mice at effective doses (e.g., 5 mg/kg/day)[3]Dose-limiting toxicities observed in preclinical models
Maximum Tolerated Dose (MTD) Not explicitly defined, but doses up to 10 mg/kg/day were well-tolerated in mice[1]Established in Phase I trials; e.g., 17.8 mg/m² on a day 1 and 5 schedule of a 21-day cycle[6]
Dose-Limiting Toxicities (DLTs) Not reported at effective doses in preclinical studiesNausea, vomiting, fatigue, and transient cytopenias[6]
Common Adverse Events (Human) N/A (preclinical)Nausea, fatigue, thrombocytopenia, neutropenia, anemia, infections, anorexia, and ECG changes[5][10][11]
Therapeutic Window Assessment Appears wide in preclinical models, with a significant gap between efficacious and toxic doses.Clinically established, requiring careful management of side effects. Dose adjustments are often necessary.[5]

Experimental Protocols

This compound In Vitro Cell Viability Assay (CCK-8): Primary human prostate cancer cells derived from castration-resistant prostate cancer (CRPC) patients were seeded in 96-well plates. Cells were treated with varying concentrations of this compound (e.g., 1-25 µM) or vehicle control. After a specified incubation period (e.g., 24-96 hours), cell viability was assessed using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions. The optical density was measured at 450 nm to determine cell viability.[3]

This compound In Vivo Xenograft Study: Nude mice were subcutaneously injected with human cancer cells (e.g., pPC-1 primary CRPC cells). Once tumors reached a specified volume, mice were randomized into treatment and control groups. The treatment group received daily intraperitoneal injections of this compound (e.g., 5 mg/kg body weight) for a defined period (e.g., 14 days). The control group received vehicle injections. Tumor volumes and mouse body weights were measured regularly to assess efficacy and toxicity.[3]

Romidepsin Phase I Clinical Trial Dose Escalation: Patients with advanced cancers were enrolled in a 3+3 dose-escalation study. Romidepsin was administered as a 4-hour intravenous infusion on days 1, 3, and 5 of a 21-day cycle. The dose was escalated in successive cohorts of patients to determine the maximum tolerated dose (MTD). Dose-limiting toxicities (DLTs) were assessed during the first cycle of treatment.[12]

Romidepsin Phase II Clinical Trial for Efficacy and Safety: Patients with relapsed or refractory T-cell lymphoma received Romidepsin at the recommended phase II dose (14 mg/m²) as a 4-hour intravenous infusion on days 1, 8, and 15 of a 28-day cycle. Tumor response was evaluated according to standardized criteria. Adverse events were monitored and graded throughout the study.[8][13]

Signaling Pathway and Experimental Workflow Diagrams

Signaling_Pathway Opposing Mechanisms of this compound and Romidepsin on Histone Acetylation cluster_WM3835 This compound Pathway cluster_Romidepsin Romidepsin Pathway WM3835 This compound HBO1 HBO1 (HAT) WM3835->HBO1 Inhibits Histone_Acetylation Histone Acetylation HBO1->Histone_Acetylation Promotes Gene_Transcription_Suppression Suppression of Oncogene Transcription Histone_Acetylation->Gene_Transcription_Suppression Leads to Romidepsin Romidepsin HDAC HDAC Romidepsin->HDAC Inhibits Histone_Acetylation_R Histone Deacetylation HDAC->Histone_Acetylation_R Inhibits Gene_Transcription_Activation Activation of Tumor Suppressor Genes Histone_Acetylation_R->Gene_Transcription_Activation Leads to

Caption: Mechanisms of this compound and Romidepsin.

Experimental_Workflow Preclinical to Clinical Therapeutic Window Assessment Workflow cluster_Preclinical This compound (Preclinical) cluster_Clinical Romidepsin (Clinical) In_Vitro In Vitro Studies (Cell Lines) Efficacy_Preclinical Efficacy Assessment (IC50, Tumor Growth Inhibition) In_Vitro->Efficacy_Preclinical In_Vivo In Vivo Studies (Xenograft Models) In_Vivo->Efficacy_Preclinical Toxicity_Preclinical Toxicity Assessment (Effect on normal cells, MTD in animals) In_Vivo->Toxicity_Preclinical Therapeutic_Window_Preclinical Preclinical Therapeutic Window Efficacy_Preclinical->Therapeutic_Window_Preclinical Compare Toxicity_Preclinical->Therapeutic_Window_Preclinical Compare Phase_I Phase I Trials (Dose Escalation) MTD_DLT MTD & DLT Determination Phase_I->MTD_DLT Phase_II Phase II Trials (Efficacy & Safety) Efficacy_Clinical Efficacy Assessment (Response Rates) Phase_II->Efficacy_Clinical Toxicity_Clinical Adverse Event Profiling Phase_II->Toxicity_Clinical Therapeutic_Window_Clinical Clinical Therapeutic Window MTD_DLT->Therapeutic_Window_Clinical Define Efficacy_Clinical->Therapeutic_Window_Clinical Define Toxicity_Clinical->Therapeutic_Window_Clinical Define

Caption: Workflow for Therapeutic Window Assessment.

Conclusion

The assessment of this compound and Romidepsin reveals two distinct agents with different stages of development and mechanisms of action. This compound, as a preclinical candidate, exhibits a promisingly wide therapeutic window in initial studies, showing high efficacy against cancer models with minimal off-target effects. This suggests a potentially favorable safety profile if it progresses to clinical trials. Romidepsin, with its established clinical use, has a narrower, yet well-defined, therapeutic window that necessitates careful patient monitoring and management of adverse events. The comparison underscores the importance of the target selectivity and mechanism of action in determining the therapeutic index of epigenetic modulators. Further investigation into this compound is warranted to see if its preclinical therapeutic advantages translate to a clinical setting.

References

WM-3835 Versus Genetic Knockdown of HBO1: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals objectively comparing the pharmacological inhibition of HBO1 with WM-3835 and its genetic knockdown.

This guide provides a comprehensive comparison of two key methodologies for studying the function of the histone acetyltransferase HBO1 (also known as KAT7 or MYST2): the use of the first-in-class small molecule inhibitor, this compound, and genetic knockdown techniques such as shRNA and CRISPR/Cas9. Both approaches have emerged as powerful tools in cancer research, demonstrating significant anti-tumor activity in various models.[1][2][3][4] This document summarizes their effects, presents supporting experimental data in a structured format, details common experimental protocols, and visualizes the underlying molecular pathways.

Mechanism of Action: A Shared Target

At its core, both this compound and genetic knockdown target the function of HBO1, a crucial enzyme responsible for the acetylation of histone H3 and H4.[5][6][7] This post-translational modification plays a vital role in regulating gene expression, and its dysregulation is implicated in the progression of numerous cancers.[1][2][8]

  • This compound: This cell-permeable compound acts as a potent and specific inhibitor of HBO1 by directly binding to its acetyl-CoA binding site.[9][10] This prevents the transfer of acetyl groups to histone substrates.

  • Genetic Knockdown (shRNA/CRISPR): These techniques aim to reduce or completely eliminate the expression of the HBO1 protein. Short hairpin RNA (shRNA) induces the degradation of HBO1 mRNA, while CRISPR/Cas9 can be used to create loss-of-function mutations in the HBO1 gene.[1][2][4]

Comparative Efficacy: In Vitro and In Vivo Studies

Both pharmacological inhibition and genetic silencing of HBO1 have demonstrated robust anti-cancer effects across a range of cancer types, including castration-resistant prostate cancer (CRPC), osteosarcoma (OS), non-small cell lung cancer (NSCLC), and B-cell acute lymphoblastic leukemia (B-ALL).[1][2][3][8] The key comparative outcomes are summarized below.

In Vitro Cellular Effects
ParameterThis compoundGenetic Knockdown of HBO1 (shRNA/CRISPR)Key Findings
Cell Viability & Proliferation Dose-dependent reduction in viability (IC50 ~5 µM in some NSCLC cells).[3][13] Inhibition of proliferation measured by EdU staining.[1][13]Potent inhibition of cell viability, growth, and proliferation.[2][3][4]Both methods effectively suppress cancer cell growth.
Apoptosis Induction of apoptosis, confirmed by increased caspase-3/9 activity, PARP cleavage, and positive TUNEL and Annexin V staining.[1][2][9]Significant increase in apoptosis.[2][4][8]Both approaches trigger programmed cell death in cancer cells.
Cell Cycle Progression Causes G1-S phase arrest.[1]Induces a reduction in the percentage of S-phase cells.[2][4]Both interventions halt the cell cycle, preventing replication.
Cell Migration & Invasion Inhibition of in vitro cell migration.[1][2][13]Significant inhibition of cell migration and invasion.[2][4]Both methods reduce the metastatic potential of cancer cells.
In Vivo Tumor Growth Inhibition
ModelThis compound AdministrationGenetic Knockdown of HBO1Key Findings
Prostate Cancer Xenografts Daily intraperitoneal injection potently inhibited tumor growth with no apparent toxicity.[1][14]Intratumoral injection of AAV-shRNA suppressed tumor growth.[1]Both strategies are effective in suppressing tumor growth in vivo.
Osteosarcoma Xenografts Intraperitoneal injection potently inhibited tumor growth.[2][4][11]Intratumoral injection of lentiviral shRNA or growth of HBO1-knockout xenografts showed significantly slower tumor growth.[2][4]Consistent anti-tumor efficacy is observed in osteosarcoma models.
NSCLC Xenografts Potently inhibited NSCLC cell growth.[3][13]Intratumoral injection of AAV-shRNA hindered tumor growth.[3][13]Both approaches are viable for inhibiting NSCLC tumor progression.

Molecular Effects: Histone Acetylation and Gene Expression

The phenotypic changes induced by both this compound and HBO1 knockdown are underpinned by similar alterations at the molecular level.

Molecular TargetEffect of this compoundEffect of Genetic Knockdown of HBO1Key Findings
Histone Acetylation Robustly decreases H3K14ac, H4K5ac, H4K8ac, and H4K12ac.[1][8][15]Dramatically inhibits H4 acetylation (H4K5ac, H4K12ac) and H3K14ac.[4]Both methods directly impact the primary enzymatic function of HBO1, leading to reduced histone acetylation.
Gene Expression Downregulates pro-cancerous genes such as CCR2, MYLK, VEGFR2, and OCIAD2.[1][3][13][15]Significantly decreases the expression of the same set of oncogenic genes.[1][3][13]The downstream consequence of inhibiting HBO1 function is the transcriptional repression of key cancer-promoting genes.

Signaling Pathways and Experimental Workflows

The inhibition of HBO1, either pharmacologically or genetically, initiates a cascade of events that culminate in an anti-tumor response.

cluster_0 Intervention cluster_1 Molecular Effects cluster_2 Cellular Outcomes WM3835 This compound HBO1 HBO1 (KAT7/MYST2) Histone Acetyltransferase WM3835->HBO1 Knockdown Genetic Knockdown (shRNA/CRISPR) Knockdown->HBO1 Reduces Expression Histone_Acetylation Reduced Histone Acetylation (H3K14ac, H4K5/8/12ac) HBO1->Histone_Acetylation Catalyzes Gene_Expression Downregulation of Pro-Cancerous Genes (CCR2, MYLK, VEGFR2, etc.) Histone_Acetylation->Gene_Expression Promotes Transcription Apoptosis ↑ Apoptosis Gene_Expression->Apoptosis Suppresses CellCycleArrest ↑ G1-S Cell Cycle Arrest Gene_Expression->CellCycleArrest Regulates Proliferation ↓ Proliferation Gene_Expression->Proliferation Migration ↓ Migration/Invasion Gene_Expression->Migration TumorGrowth Inhibition of Tumor Growth Apoptosis->TumorGrowth CellCycleArrest->Proliferation Proliferation->TumorGrowth Migration->TumorGrowth cluster_0 Pharmacological Arm cluster_1 Genetic Arm cluster_2 Downstream Assays start Cancer Cell Line treat_wm3835 Treat with this compound (Dose-Response) start->treat_wm3835 treat_control_a Vehicle Control (e.g., DMSO) start->treat_control_a transduce_shRNA Transduce with lentiviral shHBO1 start->transduce_shRNA transduce_control Control shRNA (scramble) start->transduce_control western Western Blot (HBO1, Acetyl-Histones, Apoptosis Markers) treat_wm3835->western qpcr RT-qPCR (HBO1, Target Genes) treat_wm3835->qpcr viability Cell Viability/Proliferation (CCK-8, EdU) treat_wm3835->viability apoptosis Apoptosis Assays (TUNEL, Annexin V) treat_wm3835->apoptosis migration Migration Assays (Transwell) treat_wm3835->migration invivo In Vivo Xenograft Study treat_wm3835->invivo treat_control_a->western treat_control_a->qpcr treat_control_a->viability treat_control_a->apoptosis treat_control_a->migration transduce_shRNA->western transduce_shRNA->qpcr transduce_shRNA->viability transduce_shRNA->apoptosis transduce_shRNA->migration transduce_shRNA->invivo transduce_control->western transduce_control->qpcr transduce_control->viability transduce_control->apoptosis transduce_control->migration

References

evaluating the selectivity of WM-3835 for cancer cells over normal cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the selectivity of WM-3835, a potent and specific inhibitor of the histone acetyltransferase HBO1 (KAT7/MYST2), for cancer cells over normal cells. By objectively comparing its performance with other histone acetyltransferase inhibitors and presenting supporting experimental data, this document serves as a valuable resource for researchers in oncology and drug development.

Introduction

This compound is a first-in-class small molecule inhibitor that directly targets the acetyl-CoA binding site of HBO1.[1] Emerging research highlights its potent anti-cancer activities across various malignancies, including osteosarcoma, castration-resistant prostate cancer (CRPC), and non-small cell lung cancer (NSCLC).[2][3][4] A critical aspect of its therapeutic potential lies in its demonstrated selectivity, showing significant cytotoxicity towards cancer cells while sparing their normal counterparts.[2][3] This guide delves into the quantitative data supporting this selectivity, details the experimental protocols for its assessment, and visually represents the underlying molecular pathways.

Quantitative Selectivity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines compared to normal cells. For comparison, data for other histone acetyltransferase inhibitors are also included where available.

InhibitorTargetCancer Cell LineIC50 (µM)Normal Cell LineCytotoxicity in Normal CellsReference
This compound HBO1pNSCLC1 (NSCLC)~5Primary Human Prostate Epithelial CellsFailed to induce significant cytotoxicity and apoptosis[2][4]
This compound HBO1pOS-1 (Osteosarcoma)Concentration-dependent inhibition (1-25 µM)HBO1-low Human OsteoblastsNon-cytotoxic[1][3]
This compound HBO1pPC-1 (CRPC)Potent inhibition at 10 µMPrimary Human Prostate Epithelial CellsFailed to induce significant cytotoxicity and apoptosis[2]
Curcuminp300/CBPVariousVariesVariesExhibits effects on normal cells[5]
C646p300VariousKi = 0.4VariesInformation not readily available[5]
MG149Tip60/MOFVarious74 (Tip60), 47 (MOF)VariesInformation not readily available[5]

Experimental Protocols

The evaluation of this compound's selectivity relies on a series of well-established in vitro assays. Below are the detailed methodologies for the key experiments cited.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Cancer or normal cells are seeded into 96-well plates at a density of 3x10³ cells per well.

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 1-25 µM) or vehicle control (0.5% DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, 72, 96 hours).

  • Reagent Addition: 10 µL of CCK-8 reagent is added to each well.

  • Final Incubation: The plates are incubated for an additional 1-4 hours.

  • Data Acquisition: The optical density (OD) is measured at 450 nm using a microplate reader. The IC50 value is calculated using non-linear regression analysis.[2][6]

Apoptosis Assay (TUNEL)
  • Cell Culture and Treatment: Cells are cultured on coverslips and treated with this compound (e.g., 5 µM) or vehicle control.

  • Fixation: Cells are fixed with 4% paraformaldehyde.

  • Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in 0.1% sodium citrate.

  • TUNEL Reaction: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) reaction mixture is added to the cells according to the manufacturer's instructions.

  • Staining: Nuclei are counterstained with DAPI.

  • Imaging: The percentage of TUNEL-positive nuclei is determined by fluorescence microscopy. A significant increase in the percentage of TUNEL-positive cells indicates apoptosis activation.[1][2]

Cell Proliferation Assay (EdU Incorporation)
  • Cell Seeding and Treatment: Cells are seeded and treated with this compound as described for the viability assay.

  • EdU Labeling: EdU (5-ethynyl-2'-deoxyuridine) is added to the cell culture medium and incubated for a few hours to be incorporated into newly synthesized DNA.

  • Fixation and Permeabilization: Cells are fixed and permeabilized.

  • Click-iT Reaction: A fluorescent azide (B81097) is added, which reacts with the ethynyl (B1212043) group of the incorporated EdU (Click chemistry).

  • Imaging and Analysis: The percentage of EdU-positive cells is quantified using fluorescence microscopy or flow cytometry. A decrease in EdU-positive cells indicates inhibition of proliferation.[4]

Signaling Pathways and Mechanisms

This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of HBO1, a histone acetyltransferase. This leads to a reduction in the acetylation of histones H3 and H4, which in turn alters gene expression, leading to cell cycle arrest, apoptosis, and inhibition of cell migration and invasion.[1][2][3][4]

WM3835_Mechanism cluster_cell Cancer Cell WM3835 This compound HBO1 HBO1 (Histone Acetyltransferase) WM3835->HBO1 Inhibits Acetylated_Histones Acetylated Histones HBO1->Acetylated_Histones Promotes Acetylation Apoptosis Apoptosis HBO1->Apoptosis Inhibits (indirectly) Histones Histones (H3, H4) Histones->Acetylated_Histones Gene_Expression Oncogene Expression (e.g., MYLK, HOXA9) Acetylated_Histones->Gene_Expression Activates Cell_Effects Cancer Cell Proliferation, Migration & Invasion Gene_Expression->Cell_Effects Drives

Caption: Mechanism of action of this compound in cancer cells.

The selectivity of this compound is attributed to the higher dependency of certain cancer cells on HBO1 activity for their survival and proliferation. Normal cells, with lower HBO1 expression or reliance, are therefore less affected by its inhibition.[3]

Experimental_Workflow cluster_assays Selectivity Assessment start Start: Cell Culture (Cancer vs. Normal Cells) treatment Treatment with this compound (or other inhibitors) start->treatment viability Cell Viability Assay (CCK-8) treatment->viability apoptosis Apoptosis Assay (TUNEL) treatment->apoptosis proliferation Proliferation Assay (EdU) treatment->proliferation analysis Data Analysis (IC50, % Apoptosis, % Proliferation) viability->analysis apoptosis->analysis proliferation->analysis conclusion Conclusion on Selectivity analysis->conclusion

Caption: Experimental workflow for evaluating the selectivity of this compound.

Conclusion

The available data strongly indicate that this compound is a selective inhibitor of HBO1 with a favorable therapeutic window, demonstrating potent anti-cancer activity while exhibiting minimal toxicity to normal cells. Its efficacy in preclinical models of various cancers underscores its potential as a promising candidate for further development. The experimental protocols and pathways described in this guide provide a solid foundation for researchers to design and interpret studies aimed at further elucidating the therapeutic utility of this compound and other HBO1 inhibitors.

References

Safety Operating Guide

Personal protective equipment for handling WM-3835

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling and disposal of WM-3835, a potent and specific HBO1 (KAT7/MYST2) inhibitor. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Due to the potent biological activity of this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE for handling this compound in both solid and solution forms.

Area of Protection Required PPE Specifications and Use Cases
Hand Protection Double Nitrile GlovesWear two pairs of nitrile gloves at all times when handling the solid compound or its solutions. Change gloves immediately if contaminated.
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn to protect against splashes or airborne particles when handling solutions or the powdered form of the compound.
Respiratory Protection N95 or higher-rated respiratorRecommended when handling the solid/powdered form to prevent inhalation. A properly fitted respirator is essential.
Body Protection Laboratory CoatA standard laboratory coat should be worn and buttoned to protect skin and personal clothing from contamination.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is crucial to minimize exposure and ensure experimental integrity. The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound A Receiving and Inspection B Secure Storage (-20°C or -80°C, protect from light) A->B Verify integrity C Preparation of Stock Solution (Use appropriate PPE in a chemical fume hood) B->C Aliquot if necessary D Experimental Use (Cell culture, in vivo studies, etc.) C->D Use calibrated equipment E Decontamination of Work Surfaces D->E After each use F Waste Segregation and Collection D->F Collect all contaminated materials G Proper Disposal E->G F->G

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and all contaminated materials is imperative to prevent environmental contamination and accidental exposure.

Disposal Plan for this compound Waste cluster_solid Solid Waste cluster_liquid Liquid Waste S1 Contaminated PPE (Gloves, lab coat, etc.) A Segregate Waste at Point of Generation S1->A S2 Empty Vials S2->A S3 Contaminated Labware (Pipette tips, tubes, etc.) S3->A L1 Unused Stock Solutions L1->A L2 Contaminated Media and Buffers L2->A B Collect in Designated, Labeled Chemical Waste Containers A->B C Arrange for Professional Hazardous Waste Disposal B->C

Caption: A clear plan for the segregation and disposal of this compound waste.

Mechanism of Action: HBO1 Signaling Pathway

This compound is a potent inhibitor of Histone Acetyltransferase Binding to ORC1 (HBO1), also known as KAT7 or MYST2. It functions by binding to the acetyl-CoA binding site of HBO1.[1] This inhibition prevents the acetylation of histones, particularly H3K14, leading to downstream effects on gene expression and cellular processes.

This compound Inhibition of the HBO1 Signaling Pathway cluster_inhibition Inhibition by this compound cluster_pathway Cellular Process WM3835 This compound HBO1 HBO1 (KAT7/MYST2) WM3835->HBO1 Inhibits Acetylation Histone Acetylation (e.g., H3K14ac) HBO1->Acetylation Promotes Histones Histones (e.g., H3, H4) Histones->Acetylation GeneExpression Altered Gene Expression Acetylation->GeneExpression CellularEffects Inhibition of Proliferation, Induction of Apoptosis GeneExpression->CellularEffects

Caption: The inhibitory effect of this compound on the HBO1 signaling pathway.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

  • Pre-weighing Preparation: Before opening the vial, centrifuge it briefly to ensure all the solid material is at the bottom.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound solid.

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM solution from 1 mg of this compound (Molecular Weight: 400.4 g/mol ), you would add 249.7 µL of DMSO.

  • Solubilization: Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in tightly sealed, light-protected aliquots to avoid repeated freeze-thaw cycles.[1]

Note: this compound is also soluble in ethanol.

By adhering to these safety protocols and operational procedures, researchers can safely and effectively utilize this compound in their experiments, contributing to a secure and productive research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.